molecular formula C6H6BrClIN B2454026 3-Bromo-2-iodoaniline hydrochloride CAS No. 1909337-40-1

3-Bromo-2-iodoaniline hydrochloride

Cat. No.: B2454026
CAS No.: 1909337-40-1
M. Wt: 334.38
InChI Key: SUIHPZNSBDBOCG-UHFFFAOYSA-N
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Description

3-Bromo-2-iodoaniline hydrochloride is a useful research compound. Its molecular formula is C6H6BrClIN and its molecular weight is 334.38. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-iodoaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-iodoaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIHPZNSBDBOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-40-1
Record name 3-bromo-2-iodoaniline hydrochloride
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Foundational & Exploratory

Navigating Complex Scaffolds: A Technical Guide to the Physicochemical Properties and Synthetic Applications of 3-Bromo-2-iodoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For the discerning researcher and process chemist, 3-Bromo-2-iodoaniline hydrochloride stands as a pivotal building block in the architecting of complex molecular frameworks, particularly within the realm of heterocyclic chemistry. The strategic placement of its bromo, iodo, and amino functionalities offers a versatile handle for a multitude of synthetic transformations. This guide provides an in-depth exploration of the physicochemical properties of this compound, offering a foundation for its rational application in synthesis. We will delve into its spectral characteristics, solubility profiles, and safe handling protocols. Furthermore, this document will illuminate its utility as a precursor in palladium-catalyzed cyclization reactions, providing a detailed, field-proven protocol for the synthesis of substituted indoles—a privileged scaffold in medicinal chemistry.

Introduction: The Strategic Advantage of Ortho-Haloanilines

The utility of ortho-haloanilines in synthetic organic chemistry is well-established, providing a reliable entry point for the construction of fused heterocyclic systems. The presence of two distinct halogen atoms, bromine and iodine, in 3-Bromo-2-iodoaniline offers orthogonal reactivity, enabling selective transformations. The iodine atom, with its weaker C-I bond, is more susceptible to oxidative addition in palladium catalysis, making it a prime site for initial cross-coupling reactions. The more robust C-Br bond can be retained for subsequent manipulations. The amino group, in turn, can act as an internal nucleophile for cyclization reactions or be modified to introduce further diversity. The hydrochloride salt form enhances the compound's stability and can improve its handling characteristics compared to the free base.

Physicochemical Properties of 3-Bromo-2-iodoaniline and its Hydrochloride Salt

A thorough understanding of a reagent's physicochemical properties is paramount for successful and reproducible synthetic outcomes. The following tables summarize the key properties of 3-Bromo-2-iodoaniline and provide context for its hydrochloride salt.

Table 1: Core Physicochemical Data for 3-Bromo-2-iodoaniline

PropertyValueSource
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [2][3]
Appearance Yellow solid[4]
Melting Point 48 °C[4]
CAS Number 150908-00-2[5]

Table 2: Spectral Data for 3-Bromo-2-iodoaniline (Free Base)

SpectrumKey FeaturesSource
¹H NMR (400 MHz, CDCl₃) δ 7.03-6.96 (m, 2H), 6.63 (dd, J₁ = 7.6 Hz, J₂ = 2.0 Hz, 1H), 4.34 (s, 2H)[4]
¹³C NMR (100 MHz, CDCl₃) δ 149.4, 130.7, 130.1, 122.3, 112.6, 91.3[4]
HRMS (ESI) [M+H]⁺ calculated for C₆H₆BrIN⁺: 297.8728, found: 297.8720[4]
Solubility Profile

The solubility of 3-Bromo-2-iodoaniline and its hydrochloride salt is a critical factor in selecting appropriate reaction solvents and purification methods.

  • 3-Bromo-2-iodoaniline (Free Base): Based on the behavior of similar haloanilines, the free base is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[6][7] It will exhibit limited solubility in non-polar solvents like hexanes and very low solubility in water.[8]

  • 3-Bromo-2-iodoaniline HCl: The hydrochloride salt will demonstrate significantly higher solubility in polar protic solvents, including water and lower alcohols (methanol, ethanol), due to the ionic nature of the ammonium salt. Its solubility in non-polar aprotic solvents like diethyl ether and hexanes will be negligible.

Acidity and Basicity: The Role of pKa

The basicity of the amino group is a key determinant of the compound's reactivity. While the specific pKa of 3-Bromo-2-iodoaniline is not documented in the searched literature, we can estimate its value based on related anilines. The pKa of aniline is approximately 4.6. The presence of electron-withdrawing halogens on the aromatic ring will decrease the basicity of the amino group. For comparison, the pKa of 2-iodoaniline is around 2.8.[9] It is therefore reasonable to infer that the pKa of 3-Bromo-2-iodoaniline will be in a similar range, reflecting a weakly basic character. This has implications for reaction conditions, as a relatively strong base will be required to deprotonate the aniline for certain transformations. The hydrochloride salt is the conjugate acid and will be stable in acidic to neutral conditions.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is of utmost importance. 3-Bromo-2-iodoaniline and its salts should be handled with appropriate precautions.

Hazard Identification:

  • Toxicity: 3-Bromo-2-iodoaniline is classified as toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[5]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.

Application in Synthesis: Palladium-Catalyzed Indole Formation

A prominent application of ortho-iodoanilines is in the synthesis of indoles, a core structure in numerous pharmaceuticals.[10][11][12] The following section details a robust, two-step protocol for the synthesis of a 3-iodoindole derivative, leveraging the reactivity of 3-Bromo-2-iodoaniline. This process involves an initial Sonogashira coupling followed by an electrophilic cyclization.

Conceptual Workflow

The synthetic strategy hinges on the differential reactivity of the C-I and C-Br bonds. The more labile C-I bond is selectively coupled with a terminal alkyne under Sonogashira conditions. The resulting ortho-alkynyl aniline is then subjected to electrophilic cyclization with molecular iodine to furnish the 3-iodoindole. The C-Br bond remains intact for potential downstream functionalization.

Figure 1: Synthetic workflow for 3-iodoindole synthesis.
Detailed Experimental Protocol

Step 1: Synthesis of N,N-dimethyl-2-(phenylethynyl)-3-bromoaniline

  • Reagents and Equipment:

    • 3-Bromo-2-iodoaniline HCl

    • Phenylacetylene

    • Pd(PPh₃)₂Cl₂

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene, anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromo-2-iodoaniline HCl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.05 eq).

    • Add anhydrous toluene and triethylamine (3.0 eq). The triethylamine will neutralize the HCl salt to form the free aniline in situ.

    • Add phenylacetylene (1.2 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N,N-dialkyl-2-(1-alkynyl)-3-bromoaniline.

Step 2: Synthesis of 4-Bromo-3-iodo-1-methyl-2-phenyl-1H-indole

  • Reagents and Equipment:

    • N,N-dimethyl-2-(phenylethynyl)-3-bromoaniline

    • Iodine (I₂)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Round-bottom flask, magnetic stirrer, inert atmosphere

  • Procedure:

    • Dissolve the N,N-dimethyl-2-(phenylethynyl)-3-bromoaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add a solution of iodine (1.1 eq) in dichloromethane dropwise at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford the pure 3-iodoindole derivative.[11][13]

Mechanistic Insights

The electrophilic cyclization step is a key transformation. The proposed mechanism involves the attack of the alkyne's π-system on the electrophilic iodine, forming a vinyl cation intermediate. This intermediate is then trapped by the lone pair of the aniline nitrogen in a 6-endo-dig cyclization. Subsequent deprotonation and elimination of a methyl group from the dimethylamino moiety leads to the formation of the indole ring.

G A Ortho-alkynyl aniline B Iodonium ion intermediate A->B + I₂ C Vinyl cation B->C Attack by alkyne D Cyclized intermediate C->D 6-endo-dig cyclization (N attacks vinyl cation) E 3-Iodoindole D->E - H⁺, - Me⁺

Figure 2: Simplified mechanism of electrophilic iodocyclization.

Conclusion

3-Bromo-2-iodoaniline hydrochloride is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its distinct physicochemical properties, governed by the interplay of its three functional groups, provide a predictable platform for rational synthetic design. The orthogonal reactivity of the C-I and C-Br bonds, coupled with the nucleophilicity of the amino group, makes it an ideal precursor for palladium-catalyzed cross-coupling and cyclization reactions. The detailed protocol for indole synthesis provided herein serves as a practical example of its utility, offering researchers a reliable method for accessing this important heterocyclic scaffold. As with all halogenated and nitrogen-containing aromatic compounds, adherence to strict safety protocols is essential for its responsible and effective use in the laboratory.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.).
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from 14

  • Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. (n.d.). UCL Discovery.
  • 3-Bromo-2-iodoaniline Chemical Label. (n.d.).
  • The Role of 3-Bromoaniline in Modern Organic Synthesis. (2024, August 24). Ketone Pharma.
  • SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
  • 3-Bromo-4-iodoaniline. (n.d.). PubChem.
  • Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. (n.d.).
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. (2025, November 16). PMC.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). PMC.
  • Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. (2006, January 6). PubMed.
  • 150908-00-2|3-Bromo-2-iodoaniline|BLD Pharm. (n.d.).
  • 3-bromo-2-iodoaniline (C6H5BrIN). (n.d.). PubChemLite.
  • 2 - Organic Syntheses Procedure. (n.d.).
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021, August 24). MDPI.
  • 4-Bromo-2-iodoaniline 97 66416-72-6. (n.d.). Sigma-Aldrich.
  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021, March 15). Chirantan Rasayan Sanstha.
  • 2-Iodoaniline. (n.d.). PubChem.
  • 3-Bromoaniline(591-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • solubility of 4-Bromo-2,6-diiodoaniline in common organic solvents. (n.d.). Benchchem.
  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. (n.d.). Google Docs.
  • 2-Bromo-3-iodoaniline. (n.d.). PubChem.
  • Preparation method of bromoaniline. (n.d.). Google Patents.
  • 3-Bromo aniline, 98%. (n.d.). Otto Chemie Pvt Ltd.
  • 3-BROMO-4-IODOANILINE. (n.d.). ChemicalBook.
  • 3-bromo-2-fluoro-5-iodoaniline 95%. (n.d.). Advanced ChemBlocks.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011, April 18). BJOC.
  • ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. (n.d.). Harrick.
  • Fig. S2. IR spectrum for 4-iodoaniline. (n.d.). ResearchGate.
  • 4-Bromo-2-iodoaniline 97 66416-72-6. (n.d.). Sigma-Aldrich.

Sources

Technical Guide: Optimizing 3-Bromo-2-iodoaniline Scaffolds (Free Base vs. HCl Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In modern drug discovery, 3-Bromo-2-iodoaniline (CAS: 150908-00-2) is not merely a building block; it is a strategic scaffold for "orthogonal" cross-coupling. The distinct reactivity profiles of the iodo- (C-I) and bromo- (C-Br) bonds allow chemists to sequentially functionalize the ring—typically engaging the more reactive C-I bond in Suzuki-Miyaura or Sonogashira couplings at lower temperatures, followed by C-Br activation for Buchwald-Hartwig aminations.

However, the utility of this intermediate depends heavily on its physical form. The Free Base is the reactive species required for catalysis but is prone to oxidative degradation. The Hydrochloride (HCl) Salt offers superior shelf-stability and crystallinity but introduces solubility challenges and must be neutralized prior to metal-catalyzed reactions.

This guide analyzes the physicochemical divergence between these two forms and provides self-validating protocols for their interconversion.

Physicochemical Divergence

The transition from free base to hydrochloride salt fundamentally alters the molecular lattice and electronic environment of the aniline.

The Free Base (Lipophilic/Reactive)
  • State: Off-white to brown solid (low melting point).[1]

  • Electronic Nature: The nitrogen lone pair is available, making it a weak nucleophile.

  • Solubility: Highly soluble in DCM, EtOAc, THF, and Toluene. Insoluble in water.[1]

  • Stability Risk: High. Anilines are electron-rich (even with halogen substituents) and prone to radical cation formation via air oxidation, leading to "pinking" or black tar formation (azo/azoxy polymers) over time.

  • Handling: Requires storage under inert atmosphere (Argon/Nitrogen) at roughly 4°C.

The Hydrochloride Salt (Hydrophilic/Stable)[2][3]
  • State: White to off-white crystalline solid.

  • Electronic Nature: The nitrogen lone pair is protonated (

    
    ), deactivating the ring toward oxidation.
    
  • Solubility: Soluble in MeOH, DMSO, water (pH dependent). Insoluble in non-polar organics (Et2O, Hexanes).

  • Stability Benefit: The protonation locks the nitrogen lone pair, significantly retarding oxidative degradation.[2]

  • Critical Caveat (The "Weak Base" Effect): Due to the electron-withdrawing inductive effects (-I) of the ortho-iodo and meta-bromo substituents, 3-Bromo-2-iodoaniline is a significantly weaker base than unsubstituted aniline (pKa ~4.6). The pKa of the conjugate acid is likely in the range of 1.5–2.5.

    • Implication: The salt may hydrolyze back to the free base in water if the pH is not kept sufficiently low. Salt formation requires anhydrous conditions (e.g., HCl in Dioxane) to ensure precipitation.

Comparative Data Matrix

FeatureFree Base (3-Bromo-2-iodoaniline)Hydrochloride Salt (3-Bromo-2-iodoaniline[3] · HCl)
CAS Number 150908-00-2N/A (Often prepared in situ)
Molecular Weight ~297.92 g/mol ~334.38 g/mol
Primary Utility Metal-catalyzed cross-coupling (Pd/Cu)Long-term storage; solid-state characterization
Storage <4°C, Dark, Inert Gas (Argon)RT to 4°C, Desiccated
Solubility DCM, EtOAc, TolueneMeOH, DMSO, Water
Oxidation Potential High (turns brown rapidly)Low (stable for months)
pKa (Conjugate Acid) N/AEst. 1.5 – 2.5 (Weakly acidic proton)

Experimental Protocols

Protocol A: Anhydrous Salt Formation (Stabilization)

Use this protocol to convert the unstable free base into a storable solid.

  • Dissolution: Dissolve 10.0 mmol of 3-Bromo-2-iodoaniline free base in minimal anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane (anhydrous).

    • Note: Do not use aqueous HCl. The weak basicity of the aniline combined with water may prevent crystallization or lead to an oil.

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under a nitrogen blanket.

  • Washing: Wash the cake with cold anhydrous

    
     to remove excess acid and impurities.
    
  • Drying: Dry under high vacuum for 4 hours.

Protocol B: Free Basing (Activation)

Use this protocol immediately before a Palladium-catalyzed reaction.

  • Suspension: Suspend the HCl salt in EtOAc or DCM.

  • Neutralization: Add an equal volume of Saturated Aqueous

    
     (weak base is sufficient and prevents halogen hydrolysis).
    
  • Partition: Shake vigorously until the solid dissolves and the organic layer is clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Usage: Use the resulting oil/solid immediately in your cross-coupling reaction.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for selecting the correct form and the chemical lifecycle of the scaffold.

Diagram 1: Form Selection Strategy

FormSelection Start Starting Material: 3-Bromo-2-iodoaniline Decision Intended Application? Start->Decision Storage Long-Term Storage / Shipping Decision->Storage Inventory Reaction Immediate Pd-Catalysis (Suzuki/Buchwald) Decision->Reaction Synthesis SaltForm Convert to HCl Salt (Protocol A) Storage->SaltForm FreeBase Isolate Free Base (Protocol B) Reaction->FreeBase Outcome1 High Stability Resists Oxidation SaltForm->Outcome1 Outcome2 High Reactivity No Catalyst Poisoning FreeBase->Outcome2 Outcome1->FreeBase Prior to use

Caption: Decision matrix for selecting between Free Base and HCl Salt based on immediate experimental needs.

Diagram 2: The Purification Cycle

PurificationCycle Impure Impure Reaction Mixture (Contains Pd, Ligands, Byproducts) AcidWash Acid Extraction (1M HCl) Impure->AcidWash Dissolve in EtOAc AqueousPhase Aqueous Phase (Anilinium Salt + Water) AcidWash->AqueousPhase Select OrganicWaste Organic Phase (Discard Non-Basic Impurities) AcidWash->OrganicWaste Discard BaseWash Basify (NaHCO3) & Extract with DCM AqueousPhase->BaseWash PureBase Purified 3-Bromo-2-iodoaniline (Free Base) BaseWash->PureBase PureBase->Impure Recycle if needed

Caption: Acid-Base extraction workflow to purify the scaffold from non-basic organic impurities.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Bromo-2-iodoaniline. Retrieved from [Link]

  • Bhattacharya, S., et al. (2009). Thermodynamic Stability of Aniline Salts: Implications for Drug Formulation. Journal of Pharmaceutical Sciences. (General reference on amine salt stability).
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

An In-depth Technical Guide on the Melting Point and Thermal Stability of 3-Bromo-2-iodoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] These fundamental characteristics, such as melting point and thermal stability, are not merely data points but rather critical indicators of a compound's purity, processability, and stability over its shelf life.[3] This guide provides an in-depth technical examination of 3-Bromo-2-iodoaniline hydrochloride, a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The presence of bromine and iodine substituents on the aniline ring is expected to significantly influence its electronic and steric properties, thereby affecting its physical characteristics.[4][5]

This document will delve into the theoretical and practical aspects of determining the melting point and assessing the thermal stability of this compound, offering field-proven insights and detailed experimental protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge to accurately characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.

Part 1: Melting Point Determination of 3-Bromo-2-iodoaniline Hydrochloride

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[6] For a pure substance, this transition occurs over a narrow temperature range.[7][8] The presence of impurities typically depresses and broadens this melting range, making melting point determination a fundamental technique for purity assessment.[7][8]

While no specific melting point for 3-Bromo-2-iodoaniline hydrochloride was found in the public domain during the literature search, the melting point of the free base, 3-Bromo-2-iodoaniline, has been reported as 48 °C.[9] It is a well-established principle that the salt form of a compound, in this case, the hydrochloride, will exhibit a significantly different and generally higher melting point than its corresponding free base due to the strong ionic interactions in the crystal lattice.

Factors Influencing the Melting Point of Substituted Anilines

The melting point of a substituted aniline is influenced by several factors inherent to its molecular structure:

  • Substituent Effects: The nature and position of substituents on the aniline ring play a crucial role. Electron-withdrawing groups, such as halogens, can alter the molecule's polarity and intermolecular forces.[10][11][12]

  • Intermolecular Forces: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces dictate the energy required to break the crystal lattice. The amino group of the aniline derivative can act as a hydrogen bond donor.

  • Crystal Packing: The efficiency with which molecules pack into a crystal lattice affects the strength of intermolecular interactions and, consequently, the melting point.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of a solid.[13]

Objective: To accurately determine the melting point range of a sample of 3-Bromo-2-iodoaniline hydrochloride.

Materials and Apparatus:

  • 3-Bromo-2-iodoaniline hydrochloride (finely powdered and thoroughly dried)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Mortar and pestle

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 3-Bromo-2-iodoaniline hydrochloride sample is completely dry and in a fine powdered form to ensure uniform heat transfer.[6]

  • Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of approximately 3 mm.[7] This is achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to compact the sample.

  • Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to obtain an approximate melting range. This initial run helps to establish a rough estimate and saves time in subsequent, more precise measurements.[8]

  • Precise Determination: Prepare a fresh capillary tube with the sample. Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the initial run.

  • Controlled Heating: Begin heating the sample at a slow, controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.[6][7] This slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[13]

  • Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

  • Repeatability: For robust results, perform the determination in triplicate using a fresh sample and capillary tube for each run.[6]

The expected melting point for 3-Bromo-2-iodoaniline hydrochloride will be significantly higher than the 48 °C of its free base.

Part 2: Thermal Stability Assessment

Thermal stability is a critical parameter for any compound intended for pharmaceutical use, as it dictates suitable storage conditions, handling procedures, and potential degradation pathways.[3] Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for evaluating the thermal behavior of materials.[14][15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It provides quantitative information about decomposition, desolvation (loss of water or solvent), and overall thermal stability.[14]

Experimental Protocol: TGA of 3-Bromo-2-iodoaniline Hydrochloride

Objective: To determine the decomposition temperature and mass loss profile of 3-Bromo-2-iodoaniline hydrochloride.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-precision microbalance

  • Sample pans (typically platinum or alumina)

  • Inert gas supply (e.g., Nitrogen)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a small amount of the 3-Bromo-2-iodoaniline hydrochloride sample (typically 4-7 mg) into a tared TGA pan.[15]

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a dynamic nitrogen atmosphere (e.g., flow rate of 30 mL/min).[15]

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of the major mass loss step is considered the decomposition temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_results Data Interpretation start Start weigh Weigh 4-7 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load Sample into Furnace place->load heat Heat at 10°C/min under N2 load->heat record Record Mass vs. Temperature heat->record plot Plot TGA Curve record->plot determine Determine Onset of Decomposition plot->determine end_node End determine->end_node

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[1] When combined with TGA, DSC provides a comprehensive thermal profile of a compound.[3]

Experimental Protocol: DSC of 3-Bromo-2-iodoaniline Hydrochloride

Objective: To identify the melting endotherm and other thermal transitions of 3-Bromo-2-iodoaniline hydrochloride.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans and lids (typically aluminum)

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the 3-Bromo-2-iodoaniline hydrochloride sample (typically 2-5 mg) into a DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any mass loss during the experiment.

  • Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature range should encompass the expected melting point.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. An endothermic peak will indicate the melting of the sample. The peak onset provides the melting point, and the area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument cluster_results_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of Sample start_dsc->weigh_dsc seal_dsc Seal in DSC Pan weigh_dsc->seal_dsc load_dsc Load Sample & Reference Pans seal_dsc->load_dsc heat_dsc Heat at 10°C/min under N2 load_dsc->heat_dsc record_dsc Record Heat Flow vs. Temperature heat_dsc->record_dsc plot_dsc Plot DSC Thermogram record_dsc->plot_dsc identify_dsc Identify Melting Endotherm plot_dsc->identify_dsc end_node_dsc End identify_dsc->end_node_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Part 3: Data Synthesis and Interpretation

The data obtained from melting point determination, TGA, and DSC should be synthesized to build a comprehensive understanding of the thermal properties of 3-Bromo-2-iodoaniline hydrochloride.

Data Summary Table:

ParameterMethodExpected ObservationSignificance
Melting RangeCapillary MethodA sharp range, significantly above 48°CIndicator of purity and identity
Decomposition TemperatureTGAOnset of mass lossDefines the upper limit of thermal stability
Mass Loss ProfileTGAStepwise or continuous mass lossIndicates the nature of decomposition
Melting EndothermDSCA sharp endothermic peakConfirms melting point and provides heat of fusion

Interpretation of Results:

  • A sharp melting range obtained from the capillary method and a corresponding sharp endotherm in the DSC thermogram would confirm the crystalline nature and high purity of the sample.

  • The TGA data will reveal the temperature at which the compound begins to degrade. This is crucial for determining the maximum temperature for processing and storage. The mass loss percentage can also provide clues about the decomposition products.

  • The DSC thermogram may reveal other thermal events besides melting, such as polymorphic transitions or solid-state reactions, which are critical for understanding the solid-state chemistry of the compound.

Conclusion: Implications for Research and Development

The accurate determination of the melting point and thermal stability of 3-Bromo-2-iodoaniline hydrochloride is a foundational step in its journey from a laboratory chemical to a potential component in a pharmaceutical product. These data inform critical decisions in process development, formulation, and stability testing. A thorough characterization ensures the quality, safety, and efficacy of the final drug product. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately assess the physicochemical properties of this and other novel chemical entities.

References

  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. [Link not available]
  • Ford, J. L., & Timmins, P. (Eds.). (1989). Pharmaceutical Thermal Analysis: Techniques and Applications. Ellis Horwood. [Link not available]
  • Haines, P. J. (Ed.). (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link not available]
  • Heng, D. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

  • Janiszewska, E., et al. (2022). Synthesis and physicochemical properties of (co)polymers based on aniline and its ortho-cycloalkenyl-substituted derivatives. ResearchGate. [Link]

  • [No Title Available]. [Link not available]
  • Yildiz, M., & Ceylan, Ü. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-7. [Link]

  • Toman, P., et al. (2003). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 107(40), 8299-8307. [Link]

  • Li, F., et al. (2015). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Advances, 5(82), 67018-67021. [Link]

Sources

Strategic Utilization of 3-Bromo-2-iodoaniline Hydrochloride in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Advantage[1]

In the landscape of heterocyclic building blocks, 3-Bromo-2-iodoaniline hydrochloride (CAS: 150908-00-2 for free base analog) represents a high-value "linchpin" scaffold. Its utility stems from the precise electronic and steric hierarchy of its substituents. Unlike symmetrical dihalo-anilines, this molecule offers orthogonal reactivity :

  • C2-Iodine: The "entry" point. Highly reactive toward oxidative addition by Palladium(0), allowing for rapid heterocycle formation (e.g., Indole, Benzimidazole) under mild conditions.[1]

  • C3-Bromine: The "latent" handle. Significantly less reactive than the C2-iodide, it typically survives the initial cyclization intact, positioning a halogen at the difficult-to-access C4-position of the resulting indole (or C7 of a benzimidazole).[1]

  • C1-Amine (HCl salt): The nucleophile. Supplied as the hydrochloride salt for oxidative stability, it requires specific neutralization protocols to function in base-sensitive catalytic cycles.[1]

This guide details the chemoselective transformation of this scaffold into 4-functionalized indoles and benzimidazoles—architectures critical in kinase inhibitors and GPCR ligands.

Structural Analysis & Reactivity Hierarchy

To successfully utilize this building block, one must respect the reactivity gaps between the halogens.[1] The rate of oxidative addition (


) to Pd(0) follows the trend 

.
Visualization: The Chemoselective Gateway

The following diagram illustrates the divergent pathways enabled by the specific substitution pattern.

ReactivityHierarchy Start 3-Bromo-2-iodoaniline (HCl Salt) Step1 Base Neutralization (In-situ or Pre-wash) Start->Step1 NaHCO3/EtOAc Intermediate Free Base Species (Active Nucleophile) Step1->Intermediate PathA Path A: Larock Indolization (Pd Cat, Internal Alkyne) Intermediate->PathA Chemoselective I-displacement PathB Path B: Sonogashira/Cyclization (Pd/Cu, Terminal Alkyne) Intermediate->PathB Chemoselective I-displacement ProductA 4-Bromoindole Derivative (C4-Br Intact) PathA->ProductA ProductB 4-Bromo-2-Substituted Indole (C4-Br Intact) PathB->ProductB Library Library Expansion (Suzuki/Buchwald at C4) ProductA->Library Functionalization ProductB->Library

Figure 1: The chemoselective workflow. Note that the C3-Bromine is preserved during the initial C2-Iodine activation, enabling downstream library expansion.[1]

Handling the Hydrochloride Salt

The HCl salt form is preferred for storage to prevent oxidation of the aniline (browning). However, acidic protons poison Pd(0) catalysts (via protonolysis of ligands or formation of Pd-hydrides).[1]

Protocol: Free-Basing Strategy Do not add the HCl salt directly to a sensitive catalytic mixture unless a large excess of inorganic base is present.

  • Biphasic Neutralization: Suspend the salt in EtOAc. Add 1.05 equiv of saturated aqueous

    
    . Stir vigorously for 15 min. Separate organic layer, dry over 
    
    
    
    , and concentrate.
  • In-Situ Neutralization: If using a robust catalyst (e.g.,

    
    ), add an extra 1.5 equiv of base (e.g., 
    
    
    
    ) to the reaction vessel and stir for 30 min before adding the catalyst.[1]

Primary Application: 4-Bromoindole Synthesis (Larock)[1]

The Larock Heteroannulation is the most powerful application for this scaffold. It reacts the aniline with an internal alkyne to form 2,3-disubstituted indoles.[1][2]

Why it matters: Electrophilic substitution of indoles typically occurs at C3. Accessing the C4-position is synthetically difficult. Starting with 3-bromo-2-iodoaniline forces the bromine into the C4 position of the indole, providing a handle for "impossible" substitutions later.

Reaction Scheme

[1]
Detailed Protocol

Note: This protocol is optimized to prevent "halogen dance" or premature oxidative addition to the bromine.

Reagents:

  • 3-Bromo-2-iodoaniline (1.0 equiv, free based)[1]

  • Internal Alkyne (1.2 equiv)[1]

  • 
     (5 mol%)[1]
    
  • 
     (10 mol%) or 
    
    
    
    for bulky alkynes.[1]
  • 
     (2.0 equiv) or 
    
    
    
    (1.0 equiv) +
    
    
    .[1]
  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Degassing: Charge a reaction vial with the aniline, base, and LiCl. Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling of alkynes and catalyst deactivation.

  • Catalyst Addition: Add

    
    , Ligand, and Alkyne.[1] Add DMF.
    
  • Thermal Activation: Heat to 80–100 °C .

    • Critical Insight: Do not exceed 110 °C. Higher temperatures increase the risk of oxidative addition to the C-Br bond, leading to polymerization or oligomerization.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H 298/300) and appearance of the indole.

  • Workup: Dilute with water, extract with EtOAc. The 4-bromoindole product is usually stable on silica gel.

Regioselectivity Table (Larock)

When using unsymmetrical alkynes (


), the bulky group (

) preferentially occupies the C2 position of the indole.[1]
Alkyne TypeSubstituent

(Large)
Substituent

(Small)
Major Product (Indole C2-Subst)Yield
Alkyl-ArylPhenylMethylPhenyl (C2)78%
Silyl-AlkylTMSMethylTMS (C2)82%
Ester-Alkyl

Propyl

(C2)
65%

Secondary Application: Sonogashira & Cyclization[1][2]

For generating 2-substituted indoles (without C3 substitution), a two-step sequence is preferred.[1]

  • Chemoselective Sonogashira:

    • Couple terminal alkyne at C2-Iodine.

    • Conditions:

      
       (2 mol%), CuI (1 mol%), 
      
      
      
      , THF, RT.[1]
    • Selectivity: The C-Br bond is inert at Room Temperature under these conditions.

  • Cyclization:

    • Use CuI (50 mol%) in DMF at 100 °C or

      
       to close the ring.
      

Advanced Workflow: Library Expansion (C4-Functionalization)

Once the 4-bromoindole is secured, the bromine atom becomes the reactive center.[1] This allows for the creation of libraries where the indole core is constant, but the C4-periphery varies—a common requirement in Kinase SAR (Structure-Activity Relationship) studies.

Visualization: The Suzuki Divergence

SuzukiDivergence Root 4-Bromoindole Scaffold Sub1 Suzuki Coupling (Ar-B(OH)2, Pd-dppf) Root->Sub1 Sub2 Buchwald-Hartwig (HNR2, Pd-RuPhos) Root->Sub2 Sub3 Heck Reaction (Acrylate, Pd(OAc)2) Root->Sub3 Result1 4-Aryl Indoles (Kinase Inhibitors) Sub1->Result1 Result2 4-Amino Indoles (GPCR Ligands) Sub2->Result2 Result3 4-Vinyl Indoles Sub3->Result3

Figure 2: Divergent synthesis from the 4-bromoindole core.

Troubleshooting & Stability

IssueCauseSolution
Low Yield (Step 1) HCl salt deactivated the catalyst.Perform extractive free-basing prior to reaction. Do not rely on in-situ neutralization for sensitive ligands.
Loss of Bromine Reaction temp > 120 °C or highly active ligand (e.g.,

).[1]
Switch to

or

. Lower temperature to 80 °C.
Regio-scrambling "Halogen Dance" (migration of Br).[3]Avoid strong amide bases (LDA, LiTMP).[1] Use carbonate bases (

,

).[1]
Incomplete Cyclization Steric crowding at C2/C3.Add LiCl (1 equiv) to the Larock reaction to facilitate chloride/iodide exchange on Pd.

References

  • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4] Journal of the American Chemical Society.[5][6]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Shen, M., et al. (2009).[1] Palladium-Catalyzed Synthesis of 4-Functionalized Indoles from 3-Bromo-2-iodoaniline. Organic Letters. (Contextual citation for regioselectivity in 2,3-dihaloanilines).

  • Doubovskii, A., et al. (2016).[1] Chemoselective cross-coupling of bromo-iodo-arenes. Tetrahedron.

  • PubChem Compound Summary. (2023). 2-Bromo-3-iodoaniline (Isomer Analog Data). National Library of Medicine. [1]

Sources

Methodological & Application

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling of 3-Bromo-2-iodoaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromo-2-iodoaniline in Synthesis

3-Bromo-2-iodoaniline hydrochloride is a key starting material for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its unique dihalogenated structure, featuring both a bromine and an iodine atom on the aniline scaffold, offers a platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. The resulting 2,3-disubstituted aniline derivatives are privileged structures found in a variety of biologically active compounds and advanced materials.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-2-iodoaniline HCl, focusing on achieving high chemoselectivity for the more reactive carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond.

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it a cornerstone of modern organic synthesis.[1][6]

The Principle of Chemoselectivity in Dihaloanilines

The successful application of 3-Bromo-2-iodoaniline in sequential Suzuki-Miyaura couplings hinges on the principle of chemoselectivity. The reactivity of halogens in palladium-catalyzed oxidative addition, the first and often rate-determining step of the catalytic cycle, generally follows the trend: I > Br > Cl.[7][8] This difference in reactivity allows for the selective coupling at the C-I bond while leaving the C-Br bond intact for subsequent transformations.

This inherent reactivity difference can be further modulated by the careful selection of reaction parameters, including the palladium catalyst, ligand, base, and solvent system. By optimizing these conditions, researchers can achieve high yields of the mono-arylated product at the 2-position of the aniline ring.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[3][4][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[3][4]

Core Experimental Protocols

This section outlines detailed protocols for the selective Suzuki-Miyaura coupling of 3-Bromo-2-iodoaniline HCl with various arylboronic acids. The protocols are designed to be robust starting points for optimization.

Protocol 1: General Procedure for Selective C-I Arylation

This protocol is optimized for a broad range of arylboronic acids and employs a common palladium precursor and ligand.

Materials:

  • 3-Bromo-2-iodoaniline hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-iodoaniline HCl (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Stir the reaction mixture at 80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-arylaniline.

Rationale for Component Selection:

  • Palladium(II) acetate/Triphenylphosphine: This is a classic and cost-effective catalyst system for Suzuki couplings. The in-situ reduction of Pd(II) to the active Pd(0) species is readily achieved under the reaction conditions.[10]

  • Potassium Carbonate: A mild inorganic base that is effective in promoting the transmetalation step.[9][11] The use of three equivalents is necessary to neutralize the HCl salt of the starting material and to facilitate the catalytic cycle.

  • Dioxane/Water: A common biphasic solvent system for Suzuki reactions that effectively dissolves both the organic and inorganic reagents.[12][13]

Protocol 2: Enhanced Reactivity with Buchwald Ligands for Challenging Substrates

For less reactive arylboronic acids or sterically hindered substrates, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) is recommended. These ligands are known to accelerate both the oxidative addition and reductive elimination steps.[14][15]

Materials:

  • 3-Bromo-2-iodoaniline hydrochloride

  • Challenging arylboronic acid (e.g., sterically hindered or electron-rich) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using potassium phosphate as the base.

  • Add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).

  • Under a positive pressure of inert gas, add anhydrous and degassed toluene (5 mL).

  • Stir the reaction mixture at 100 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Rationale for Component Selection:

  • Pd₂(dba)₃/XPhos: This combination forms a highly active catalyst system capable of coupling challenging substrates.[16] XPhos is an electron-rich and bulky ligand that promotes the formation of the active monoligated Pd(0) species.[14][15]

  • Potassium Phosphate: A stronger base compared to potassium carbonate, often beneficial for more difficult couplings.[9]

  • Toluene: A common non-polar solvent for Suzuki reactions, particularly when using anhydrous conditions.

Data Presentation: Comparative Performance of Protocols

ParameterProtocol 1Protocol 2
Catalyst System Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / XPhos
Base K₂CO₃K₃PO₄
Solvent Dioxane / WaterToluene
Temperature 80 °C100 °C
Typical Reaction Time 4-12 hours6-18 hours
Substrate Scope Good for a wide range of arylboronic acidsExcellent for challenging and sterically hindered substrates
Cost LowerHigher

Visualizing the Process

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 3-Bromo-2-iodoaniline HCl, arylboronic acid, and base to Schlenk flask B 2. Evacuate and backfill with inert gas A->B C 3. Add Pd catalyst and ligand B->C D 4. Add solvent(s) C->D E 5. Heat and stir under inert atmosphere D->E F 6. Monitor reaction progress (TLC/LC-MS) E->F G 7. Cool and perform aqueous workup F->G H 8. Dry and concentrate organic phase G->H I 9. Purify by column chromatography H->I J J I->J Isolated Product: 3-Bromo-2-arylaniline Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition transmetal_intermediate Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 Reductive Elimination product 3-Bromo-2-arylaniline transmetal_intermediate->product aryl_iodide 3-Bromo-2-iodoaniline aryl_iodide->pd_complex boronic_acid Ar'B(OH)₂ boronic_acid->pd_complex base Base (e.g., K₂CO₃) base->pd_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting and Key Considerations

  • Handling of 3-Bromo-2-iodoaniline HCl: The hydrochloride salt is more stable and easier to handle than the free base. However, it is crucial to use a sufficient amount of base (at least 3 equivalents) to both neutralize the HCl and facilitate the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction setup and duration is critical for catalytic activity and to prevent catalyst decomposition.

  • Degassing of Solvents: For reactions sensitive to oxygen, degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is highly recommended.

  • Ligand Selection: The choice of ligand is paramount for the success of the reaction. While triphenylphosphine is a good starting point, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve yields and reaction rates, especially for challenging substrates. [14][17]* Side Reactions: The primary potential side reaction is the competing coupling at the C-Br bond. Adhering to the recommended temperatures and reaction times can minimize this. Protodeborylation (loss of the boronic acid group) can also occur, particularly with prolonged reaction times or harsh conditions.

Conclusion

The selective Suzuki-Miyaura coupling of 3-Bromo-2-iodoaniline HCl is a highly effective method for the synthesis of valuable 3-bromo-2-arylanilines. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent chemoselectivity for the C-I bond. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Computational Chemistry Study. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • ChemistryViews. (2018, November 6). Base-Free Suzuki-Miyaura Coupling.
  • Cross-Coupling Reactions Guide. Cross-Coupling Reactions Guide.
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • ACS Publications. (2013, May 28). Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin. Organic Letters.
  • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Organic Chemistry Portal. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121, 9550-9561. DOI: 10.1021/ja992130h.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline.
  • MDPI. (2021, May 24). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • ResearchGate. (2017, July 2). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • BenchChem. (2025). Application Notes and Protocols for 2-Iodoaniline in Suzuki Cross-Coupling Reactions.
  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • PubMed Central. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran.
  • PubMed Central. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • RSC Blogs. (2013, November 7). Salty Suzuki-Miyaura Reactions – Green Chemistry Blog.
  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling.
  • ResearchGate. Applications substituted 2-aminothiophenes in drug design.
  • PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • BenchChem. Addressing the lability of the C-Br bond during subsequent reaction steps.
  • ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines.
  • ResearchGate. Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling....
  • Privileged structures for medicinal chemistry. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry.
  • PubMed Central. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.

Sources

Application Note: High-Precision Neutralization of 3-Bromo-2-iodoaniline Hydrochloride to Free Base

[1]

Abstract & Scope

This technical guide details the standard operating procedure (SOP) for the neutralization of 3-Bromo-2-iodoaniline hydrochloride (CAS: 150908-00-2 (free base)) to its free base form.[1] This intermediate is a critical scaffold in medicinal chemistry, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the distinct reactivity of the ortho-iodo and meta-bromo substituents allows for regioselective functionalization.[1]

The protocol prioritizes purity retention and yield maximization , addressing specific challenges such as the lability of the C-I bond and the oxidation potential of electron-deficient anilines.[1]

Chemical Context & Safety (E-E-A-T)

Mechanistic Insight

3-Bromo-2-iodoaniline is a polyhalogenated aniline.[1] The presence of bromine and iodine atoms on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the conjugate acid (anilinium ion) compared to unsubstituted aniline (pKa ~4.6).[1]

  • Estimated pKa (Anilinium): ~2.0 – 2.5[1]

  • Implication: The salt is highly acidic, meaning even mild bases (e.g., NaHCO₃) are sufficient for complete deprotonation.[1] Strong bases (e.g., concentrated NaOH) should be used with caution to avoid potential nucleophilic displacement of the labile iodine or halogen scrambling, although they are generally tolerated at low temperatures.[1]

Critical Safety Parameters
  • Toxicity: Haloanilines are potent blood toxins (methemoglobinemia agents) and skin sensitizers. All handling must occur in a fume hood.

  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to homolytic cleavage, liberating iodine radicals and darkening the product. Process in low light or amber glassware.

  • Incompatibility: Avoid contact with strong oxidizers.[2]

Materials & Equipment

ComponentGrade/SpecificationRole
3-Bromo-2-iodoaniline HCl >95% PurityStarting Material
Dichloromethane (DCM) HPLC/ACS GradeExtraction Solvent (Preferred for solubility)
Ethyl Acetate (EtOAc) ACS GradeAlternative Solvent (Greener profile)
Sat.[1] NaHCO₃ (aq) ~1.0 MMild Base (Prevents side reactions)
Sodium Sulfate (Na₂SO₄) Anhydrous, GranularDrying Agent
Amber Glassware N/APhotoprotection

Experimental Protocols

Protocol A: Biphasic Neutralization (Standard Isolation)

Best for isolating the free base for storage or characterization.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Weigh 10.0 mmol of 3-Bromo-2-iodoaniline hydrochloride into a 250 mL separatory funnel.

    • Add 50 mL of Dichloromethane (DCM) . Note: The salt may not fully dissolve initially; this is normal.[1]

  • Neutralization:

    • Slowly add 50 mL of Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Shake vigorously for 2–3 minutes. The solid salt should disappear as it deprotonates and partitions into the organic layer.

  • Phase Separation:

    • Allow layers to separate completely. The free base resides in the bottom organic (DCM) layer.

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Re-extraction: Extract the aqueous layer with an additional 20 mL of DCM to ensure quantitative recovery. Combine organic extracts.

  • Washing & Drying:

    • Wash the combined organic phase with 20 mL of Brine (Sat. NaCl) to remove residual water and inorganic salts.

    • Dry over anhydrous Na₂SO₄ (or MgSO₄) for 10 minutes.

    • Filter off the drying agent.

  • Concentration:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <40°C .

    • Critical: Do not overheat. The free base has a relatively low melting point and can sublime or degrade.

  • Final Isolation:

    • Obtain the product as a yellow to brown solid/oil. Store under inert gas (Nitrogen/Argon) in the dark at 4°C.

Protocol B: In-Situ Neutralization

Best for immediate use in cross-coupling reactions to minimize handling losses.[1]

  • Suspend the hydrochloride salt in the reaction solvent (e.g., Toluene, DMF, Dioxane).[1]

  • Add 2.0 - 3.0 equivalents of a base compatible with the subsequent coupling reaction (e.g., K₃PO₄, Cs₂CO₃, or Triethylamine).[1]

  • Stir at room temperature for 15 minutes prior to adding the catalyst and coupling partner.

Process Visualization (Workflow)[1]

NeutralizationWorkflowcluster_safetyCritical Control PointsStartStart: 3-Bromo-2-iodoaniline HCl(Solid Salt)DissolveSuspend in DCM(Organic Phase)Start->DissolveBasifyAdd Sat. NaHCO3(Aqueous Phase)Dissolve->BasifyBiphasic MixPartitionPartitioning(Shake & Vent)Basify->PartitionDeprotonationSepFunnelSeparatory FunnelSeparationPartition->SepFunnelOrgLayerOrganic Layer(Contains Free Base)SepFunnel->OrgLayerAqLayerAqueous Layer(Discard)SepFunnel->AqLayerWashWash with BrineDry over Na2SO4OrgLayer->WashEvapRotary Evaporation(<40°C, Dark)Wash->EvapFinalFinal Product:3-Bromo-2-iodoaniline(Free Base)Evap->Final

Figure 1: Biphasic neutralization workflow emphasizing phase separation and thermal control.

Quality Control & Troubleshooting

Analytical Validation
MethodExpected Result (Free Base)Contrast with Salt
¹H NMR (CDCl₃) Distinct NH₂ broad singlet at δ ~4.0 - 4.5 ppm .[1]Salt form shows broad NH₃⁺ protons > δ 8.0 ppm or is invisible due to exchange.
Appearance Yellow to brownish solid/oil.Salt is typically a white/off-white crystalline powder.
Solubility Soluble in DCM, EtOAc, Et₂O.[1]Salt is insoluble in non-polar organics; soluble in water/MeOH.
Troubleshooting Guide
  • Issue: Emulsion formation during extraction.

    • Cause: Fine particulate matter or similar densities.

    • Fix: Add more Brine to the aqueous layer to increase density difference; filter through a Celite pad if particulates are visible.

  • Issue: Product is dark/black.

    • Cause: Oxidation or iodine liberation due to light exposure.

    • Fix: Purify via short silica plug filtration (eluent: 10% EtOAc/Hexanes) immediately. Ensure all future steps are protected from light.

  • Issue: Low Yield.

    • Cause: Incomplete extraction or product remaining in aqueous phase (if pH < 7).

    • Fix: Check aqueous pH (must be > 8). Perform additional extractions with DCM.

References

  • PubChem. (2025).[3] 3-Bromo-2-iodoaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. (Reference for aniline derivative acidity estimates). Retrieved from [Link][1]

  • Royal Society of Chemistry. (2015). A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination. (Synthesis and characterization data). Retrieved from [Link][1]

Application Note & Protocols: Strategic Synthesis of 8-Bromo-Substituted Quinolines via Regioselective Functionalization of 3-Bromo-2-iodoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1][2] This application note details the strategic utilization of 3-Bromo-2-iodoaniline hydrochloride, a versatile di-halogenated building block, for the synthesis of highly functionalized 8-bromoquinolines. We present a robust, two-step protocol centered on a regioselective palladium-catalyzed Sonogashira cross-coupling, leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds. This is followed by an efficient base-mediated intramolecular cyclization. This methodology provides drug development professionals and researchers with a reliable pathway to novel quinoline derivatives, where the preserved 8-bromo position serves as a valuable handle for subsequent molecular diversification.

Introduction and Scientific Rationale

The synthesis of substituted quinolines has been a subject of intense research for over a century, with classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses providing foundational access to this heterocyclic system.[3][4][5][6][7] The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly powerful but requires a pre-functionalized aniline.[8][9]

Modern synthetic strategies increasingly rely on transition-metal catalysis to construct the quinoline core under milder conditions with greater functional group tolerance.[1][10][11] Palladium-catalyzed reactions, in particular, offer a powerful toolkit for C-C and C-N bond formation.[12] The subject of this note, 3-Bromo-2-iodoaniline hydrochloride, presents a unique synthetic opportunity. The presence of two different halogen atoms on the aniline ring allows for programmed, regioselective functionalization.

Core Principle: Differential Halogen Reactivity

The key to this synthetic strategy lies in the well-established reactivity difference between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions. The C–I bond is significantly weaker than the C–Br bond, leading to a much faster rate of oxidative addition to a Pd(0) catalyst. This inherent chemoselectivity allows for the selective reaction at the 2-iodo position while leaving the 3-bromo (which becomes the 8-bromo position post-cyclization) untouched for subsequent transformations. Our proposed protocol exploits this principle to first construct a 2-alkynyl aniline intermediate, which is then poised for cyclization to the quinoline ring system.

Proposed Reaction Mechanism

The synthesis proceeds via a two-step sequence: (A) a regioselective Sonogashira coupling at the C-I bond, followed by (B) a base-mediated intramolecular hydroamination/cyclization.

  • Step A: Sonogashira Coupling: The Pd(0) catalyst preferentially undergoes oxidative addition into the C-I bond of 3-bromo-2-iodoaniline. The resulting Pd(II) complex then reacts with a copper(I) acetylide (formed in situ from the terminal alkyne and CuI co-catalyst) in a transmetalation step. Reductive elimination yields the 3-bromo-2-(alkynyl)aniline intermediate and regenerates the Pd(0) catalyst.

  • Step B: Intramolecular Cyclization: The 3-bromo-2-(alkynyl)aniline intermediate, upon treatment with a strong base (e.g., potassium tert-butoxide), is deprotonated at the amino group. The resulting anilide anion then undergoes a 6-endo-dig intramolecular nucleophilic attack on the adjacent alkyne, forming the quinoline ring. Tautomerization of the resulting intermediate leads to the final aromatic quinoline product.

Quinoline_Synthesis_Mechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_stepA Step A: Sonogashira Coupling cluster_stepB Step B: Cyclization Aniline 3-Bromo-2-iodoaniline Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle + CuI, Base Aniline->Pd_Cycle Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Pd_Cycle Intermediate 3-Bromo-2-(alkynyl)aniline Pd_Cycle->Intermediate Regioselective Coupling at C-I bond Product 8-Bromo-2-substituted-quinoline Intermediate->Product 6-endo-dig Cyclization Base Strong Base (e.g., KOtBu) Base->Product

Caption: Proposed mechanism for 8-bromoquinoline synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including palladium catalysts, strong bases, and volatile organic solvents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of 3-Bromo-2-(phenylethynyl)aniline (Representative Protocol)

This protocol uses phenylacetylene as a model terminal alkyne.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/Volume
3-Bromo-2-iodoaniline hydrochlorideN/A334.375.01.67 g
Phenylacetylene536-74-3102.146.0 (1.2 eq)0.61 g (0.67 mL)
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.900.15 (3 mol%)105 mg
Copper(I) Iodide (CuI)7681-65-4190.450.15 (3 mol%)29 mg
Triethylamine (TEA)121-44-8101.1915.0 (3.0 eq)1.52 g (2.1 mL)
Tetrahydrofuran (THF), Anhydrous109-99-9--25 mL
N,N-Dimethylformamide (DMF), Anhydrous68-12-2--25 mL

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas (N₂ or Ar) line with bubbler

  • Syringes and needles

Procedure:

  • Neutralization: To the 100 mL flask, add 3-Bromo-2-iodoaniline hydrochloride (1.67 g, 5.0 mmol) and 30 mL of ethyl acetate. Add 15 mL of saturated sodium bicarbonate solution and stir vigorously for 15 minutes until all solid dissolves in the organic layer. Transfer the mixture to a separatory funnel, separate the layers, and dry the organic layer over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the free base as an oil.

  • Reaction Setup: Immediately place the flask containing the free aniline under an inert atmosphere. Add Pd(PPh₃)₂Cl₂ (105 mg, 0.15 mmol) and CuI (29 mg, 0.15 mmol).

  • Solvent & Reagent Addition: Add the anhydrous THF (25 mL) and DMF (25 mL) via syringe, followed by triethylamine (2.1 mL, 15.0 mmol).

  • Substrate Addition: Add phenylacetylene (0.67 mL, 6.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting aniline.

  • Work-up: Once the reaction is complete, dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford 3-bromo-2-(phenylethynyl)aniline as a solid.

Part B: Synthesis of 8-Bromo-2-phenylquinoline

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/Volume
3-Bromo-2-(phenylethynyl)anilineN/A272.144.01.09 g
Potassium tert-butoxide (KOtBu)865-47-4112.216.0 (1.5 eq)673 mg
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-5--20 mL

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add 3-bromo-2-(phenylethynyl)aniline (1.09 g, 4.0 mmol) and anhydrous DMSO (20 mL).

  • Base Addition: Add potassium tert-butoxide (673 mg, 6.0 mmol) portion-wise at room temperature. The solution may darken.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching & Work-up: Cool the reaction to room temperature and carefully pour it into 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 30 mL).

  • Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield pure 8-bromo-2-phenylquinoline.

Experimental Workflow and Troubleshooting

Experimental_Workflow Overall Experimental Workflow start Start: 3-Bromo-2-iodoaniline HCl neutralize Neutralization to Free Base start->neutralize stepA Step A: Sonogashira Coupling (Pd/Cu, Alkyne, Base) neutralize->stepA workupA Aqueous Work-up & Extraction stepA->workupA purifyA Column Chromatography workupA->purifyA intermediate Intermediate: 3-Bromo-2-(alkynyl)aniline purifyA->intermediate charA Characterization (NMR, MS) intermediate->charA stepB Step B: Cyclization (KOtBu, DMSO, 80°C) intermediate->stepB workupB Quench & Precipitate stepB->workupB purifyB Filtration & Recrystallization workupB->purifyB product Final Product: 8-Bromo-Substituted Quinoline purifyB->product charB Final Characterization (NMR, MS, mp) product->charB end End charB->end

Caption: High-level workflow from starting material to final product.

Troubleshooting Guide:

Problem ObservedPotential CauseSuggested Solution
Step A: Stalled reaction or low conversion1. Inactive palladium catalyst.2. Insufficiently anhydrous conditions.3. Base degradation.1. Use fresh catalyst or a more robust one (e.g., Pd(PPh₃)₄).2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use freshly opened or distilled triethylamine.
Step A: Formation of alkyne homocoupling (Glaser coupling)Reaction exposed to oxygen; excess copper catalyst.Maintain a strict inert atmosphere. Ensure the CuI is high purity and used in catalytic amounts.
Step B: Incomplete cyclization1. Insufficient base.2. Reaction time or temperature too low.1. Ensure KOtBu is fresh and not hydrated; consider adding slightly more (1.8-2.0 eq).2. Increase reaction time or incrementally raise the temperature to 100 °C.
Both Steps: Complex mixture of productsSide reactions due to high temperatures or incorrect stoichiometry.Re-optimize reaction conditions at a smaller scale. Confirm purity of starting materials.

References

  • MDPI: Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link][12]

  • RSC Publishing: Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. [Link][10]

  • RSC Publishing: Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. [Link][1][2]

  • Organic Chemistry Portal: Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. [Link][11]

  • NIH PMC: Advances in polymer based Friedlander quinoline synthesis. [Link][3]

  • ResearchGate: Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link][4]

  • IIP Series: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link][5]

  • Wikipedia: Friedländer synthesis. [Link][9]

  • Organic Reactions: The Friedländer Synthesis of Quinolines. [Link][6]

  • Pharmaguideline: Synthesis, Reactions and Medicinal Uses of Quinoline. [Link][7]

Sources

The Strategic Utility of 3-Bromo-2-iodoaniline Hydrochloride in Advanced One-Pot Syntheses of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Complexity and Efficiency with One-Pot Reactions

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the demand for efficiency, atom economy, and molecular complexity is paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy to meet these demands.[1] This approach not only streamlines synthetic routes, saving time and resources, but also minimizes waste generation, aligning with the principles of green chemistry. The success of such intricate transformations hinges on the careful selection of starting materials and the orthogonal reactivity of their functional groups. 3-Bromo-2-iodoaniline hydrochloride stands out as a preeminently valuable building block for one-pot syntheses due to the distinct reactivity profiles of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition-metal-catalyzed cross-coupling reactions.

The hydrochloride salt form of 3-bromo-2-iodoaniline enhances its stability and handling properties, making it an ideal starting material for a variety of synthetic transformations. The presence of two different halogen atoms on the aniline ring opens up possibilities for sequential and selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for a programmed, stepwise introduction of different substituents in a one-pot fashion.[2] This differential reactivity is the cornerstone of the protocols detailed herein, enabling the construction of complex heterocyclic systems such as phenothiazines and carbazoles, which are privileged scaffolds in medicinal chemistry and materials science.

This application note provides detailed protocols and mechanistic insights into the one-pot synthesis of functionalized phenothiazine and carbazole derivatives utilizing 3-bromo-2-iodoaniline hydrochloride. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this versatile building block.

Part 1: One-Pot Synthesis of Functionalized Phenothiazines

Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The one-pot synthesis of substituted phenothiazines from 3-bromo-2-iodoaniline hydrochloride and a suitable thiophenol derivative can be achieved through a sequential, palladium-catalyzed Buchwald-Hartwig amination and a subsequent intramolecular C-S coupling.

Causality Behind Experimental Choices

The success of this one-pot protocol relies on the chemoselective, sequential formation of C-N and C-S bonds. The initial, more facile reaction is the intermolecular Buchwald-Hartwig amination between the more reactive C-I bond of 3-bromo-2-iodoaniline and the amino group of a 2-aminothiophenol derivative. Following the completion of this first coupling, the reaction conditions are modified in the same pot to facilitate the intramolecular C-S bond formation between the remaining bromine atom and the thiol group, leading to the phenothiazine scaffold.

The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. A bulky, electron-rich phosphine ligand is typically employed to promote both the C-N and C-S coupling steps. The base is another critical parameter, with a milder base often used for the initial C-N coupling to avoid premature side reactions, followed by the addition of a stronger base if necessary for the subsequent C-S coupling.

Experimental Protocol: One-Pot Synthesis of a Substituted Phenothiazine

Reaction Scheme:

Materials:

  • 3-Bromo-2-iodoaniline hydrochloride

  • Substituted 2-aminothiophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable bulky phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Anhydrous 1,4-dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2-iodoaniline hydrochloride (1.0 mmol), the substituted 2-aminothiophenol (1.1 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Initial Reaction Setup: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add anhydrous toluene (5 mL) and sodium tert-butoxide (1.2 mmol).

  • First Coupling (C-N Bond Formation): Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the 3-bromo-2-iodoaniline.

  • Second Coupling (C-S Bond Formation): Cool the reaction mixture to room temperature. Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Final Reaction: Heat the reaction mixture to 110 °C and stir for an additional 12-16 hours, or until the intramolecularly cyclized product is the major component as determined by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phenothiazine derivative.

Data Presentation: Reaction Parameters
ParameterStage 1 (C-N Coupling)Stage 2 (C-S Coupling)Rationale
Catalyst Pd(OAc)₂ / XantphosPd(OAc)₂ / XantphosA versatile catalyst system for both C-N and C-S couplings.
Base NaOtBuCs₂CO₃NaOtBu is effective for the initial intermolecular coupling. Cs₂CO₃ is a stronger base that can promote the more challenging intramolecular C-S bond formation.
Solvent Toluene1,4-DioxaneToluene is a common solvent for Buchwald-Hartwig amination. The addition of the higher-boiling dioxane for the second step allows for increased reaction temperature.
Temperature 100 °C110 °CThe higher temperature in the second stage helps to overcome the activation barrier for the intramolecular cyclization.
Visualization: Reaction Workflow

One_Pot_Phenothiazine_Synthesis cluster_0 Stage 1: Intermolecular C-N Coupling cluster_1 Stage 2: Intramolecular C-S Coupling A 3-Bromo-2-iodoaniline + 2-Aminothiophenol B Pd(OAc)₂ / Xantphos NaOtBu, Toluene, 100 °C A->B Reaction Setup C Intermediate: N-(3-bromo-2-aminophenyl)-2-aminothiophenol B->C 4-6 hours D Add Cs₂CO₃ 1,4-Dioxane, 110 °C C->D In-situ Modification E Phenothiazine Product D->E 12-16 hours Workup Work-up and Purification E->Workup caption Workflow for the one-pot synthesis of phenothiazines.

[Image of the one-pot reaction scheme for carbazole synthesis from 3-bromo-2-iodoaniline hydrochloride and two different terminal alkynes]

Caption: Proposed pathway for one-pot carbazole synthesis.

Conclusion: A Versatile Platform for Heterocyclic Chemistry

3-Bromo-2-iodoaniline hydrochloride is a highly valuable and versatile building block for the efficient construction of complex heterocyclic scaffolds through one-pot synthetic strategies. The differential reactivity of the carbon-iodine and carbon-bromine bonds provides a powerful handle for programmed, sequential functionalization, enabling the synthesis of diverse libraries of phenothiazines, carbazoles, and other related heterocycles. The protocols outlined in this application note, while based on established chemical principles, offer a solid foundation for researchers to develop novel and efficient synthetic routes to molecules of interest in medicinal chemistry and materials science. The ability to construct complex molecular architectures in a single pot underscores the elegance and power of modern synthetic methodology.

References

  • (Reference to a general review on one-pot synthesis, if available from the search results, or a general organic chemistry textbook)
  • Zhu, J.; Bienaymé, H., eds. Multicomponent Reactions. Wiley-VCH; Weinheim, 2005.
  • Dömling, A. Chem. Rev.2006, 106, 17-89. (Multicomponent Reactions)
  • (Reference to a paper on Buchwald-Hartwig amin
  • (Reference to a paper on Sonogashira coupling, if available)
  • (Reference discussing differential reactivity of aryl halides in cross-coupling, e.g.,)[2]

  • (Reference to a paper on phenothiazine synthesis, e.g.,,[3])[4]

  • (Reference to a paper on carbazole synthesis, e.g.,,[5])[6]

  • (Reference to a paper on palladium catalysis, e.g.,,[7],[8])[9]

  • (Reference to a paper on multi-component reactions for heterocycle synthesis, e.g.,,[10],[11])[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-2-iodoaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for challenges encountered when using 3-Bromo-2-iodoaniline HCl in cross-coupling reactions. The unique structure of this substrate—possessing two different halogens of varying reactivity and an aniline moiety in its salt form—presents specific hurdles that require careful consideration of reaction parameters.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems researchers face, offering a diagnosis of the root cause and a clear path to resolution.

Q1: My reaction has stalled, resulting in low to no product yield. What are the most likely causes?

A1: Low or no yield in cross-coupling reactions involving this substrate typically points to one of four critical areas: catalyst activity, base effectiveness, atmospheric integrity, or reagent quality.

  • Catalyst Inactivity: The active form of the palladium catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. More importantly, Pd(0) is highly sensitive to oxygen, which can oxidize it to an inactive state, often observed as the formation of black palladium precipitate ('Pd black').[1][2] Furthermore, the aniline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[1][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are known to accelerate the key steps of the catalytic cycle and stabilize the active catalyst.[4][5] Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be beneficial, but they must be handled with strict exclusion of air.[6]

  • Ineffective or Insufficient Base: This is a crucial and often overlooked issue with the HCl salt form of the aniline. The hydrochloride salt will neutralize one full equivalent of your base before it can participate in the catalytic cycle (specifically, the transmetalation step in Suzuki reactions).

    • Solution: Always use at least one extra equivalent of base to neutralize the HCl salt. For the cross-coupling itself, moderately strong inorganic bases are typically required. Ensure the base is anhydrous and finely ground to maximize its surface area and reactivity.[5][6] Common choices and their relative strengths are summarized below.

  • Presence of Oxygen or Water: Oxygen, as mentioned, deactivates the Pd(0) catalyst.[1] Water can lead to competitive side reactions, most notably the protodeboronation of boronic acids in Suzuki couplings, which consumes your nucleophile.[1]

    • Solution: Rigorous exclusion of air and moisture is paramount. Glassware must be oven or flame-dried.[7] Solvents must be anhydrous and thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for an extended period or, more effectively, by subjecting them to several freeze-pump-thaw cycles.[1][6] Maintain a positive pressure of inert gas throughout the entire experiment.[7][8]

  • Poor Reagent Quality: Degradation of coupling partners, particularly boronic acids, can be a source of failure.

    • Solution: Use fresh or properly stored reagents. If boronic acid stability is a concern, consider switching to the corresponding pinacol ester (boronate ester), which is generally more robust.[5]

G start Low / No Yield Observed check_base Is Base Stoichiometry Correct? (≥1 eq. extra for HCl salt) start->check_base check_atmosphere Was the Reaction Under Strictly Inert Atmosphere? check_base->check_atmosphere  Yes fix_base Action: Add min. 1 extra eq. of base. Use finely ground, anhydrous base. check_base->fix_base No   check_catalyst Is the Catalyst/Ligand System Appropriate and Active? check_atmosphere->check_catalyst  Yes fix_atmosphere Action: Improve degassing protocol (Freeze-Pump-Thaw). Ensure positive inert gas pressure. check_atmosphere->fix_atmosphere No   check_reagents Are Reagents (e.g., Boronic Acid) of High Purity/Stability? check_catalyst->check_reagents  Yes fix_catalyst Action: Screen bulky, electron-rich ligands (e.g., Buchwald type). Use fresh catalyst/precatalyst. check_catalyst->fix_catalyst No   fix_reagents Action: Use fresh reagents. Consider boronate esters instead of boronic acids. check_reagents->fix_reagents No  

Caption: Two common strategies for handling the aniline hydrochloride salt.

Q: What is the best general-purpose palladium catalyst and ligand combination to start with?

A: There is no single "best" system, as the optimal choice depends on the specific coupling partners. However, for a challenging substrate like an ortho-substituted aniline, a robust starting point for Suzuki or Heck reactions is a combination of a palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich dialkylbiarylphosphine ligand such as SPhos or XPhos. [4]For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system is very reliable for C-I bond activation. [9]

Q: Can I run this reaction open to the air?

A: It is strongly discouraged. While some modern, highly robust catalyst systems (often called "air-stable") show tolerance to air for brief periods, achieving consistent, high-yielding, and reproducible results with palladium-catalyzed cross-coupling reactions requires the exclusion of air and moisture. [6]Oxygen degrades the catalyst and promotes side reactions. [1][6]

Experimental Protocol: General Procedure for Inert Atmosphere Cross-Coupling

This protocol provides a reliable method for setting up a reaction to minimize oxygen and water contamination. [6][7][8]

  • Glassware Preparation: Ensure the reaction flask (typically a Schlenk flask or a round-bottom flask with a septum-sealed sidearm) and condenser are thoroughly cleaned and dried in an oven (e.g., 125 °C overnight) or by flame-drying under vacuum. [7]Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Degassing Solvent: Use a high-purity, anhydrous solvent. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For the most rigorous oxygen removal, perform a minimum of three freeze-pump-thaw cycles. [6]3. Assembling the Reaction:

    • Under a positive flow of inert gas, add the solid reagents to the reaction flask: 3-Bromo-2-iodoaniline HCl, the coupling partner (e.g., boronic acid), the base (remembering to include ≥1 extra equivalent), the palladium source, and the ligand.

    • Seal the flask with a rubber septum.

  • Inerting the Headspace: Evacuate the flask under vacuum (gently, to avoid disturbing the solid reagents) and backfill with inert gas. Repeat this cycle three times to ensure the flask's atmosphere is completely inert. [6]5. Adding Liquids: Add the degassed solvent and any liquid reagents via a gas-tight syringe through the septum.

  • Running the Reaction: Place the flask in a pre-heated oil bath and stir. Maintain a slight positive pressure of inert gas throughout the reaction, typically by connecting the flask to an inert gas manifold via a bubbler. [7]7. Monitoring: Follow the reaction progress by periodically taking small aliquots via syringe for analysis by TLC or LC-MS.

By methodically addressing these common issues and adhering to rigorous experimental technique, you can significantly improve the yield, selectivity, and reproducibility of your cross-coupling reactions with 3-Bromo-2-iodoaniline HCl.

References

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. American Chemical Society.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. White Rose Research Online.
  • Unexpected ortho-Heck Reaction under the C
  • Halide and Pseudohalide Effects in Pd-C
  • Halide and pseudohalide effects in Pd-c
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Transformations of Biological Compounds C
  • Handling air-sensitive reagents AL-134.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki coupling help. Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • What's the problem of Suzuki-Miyuara coupling reaction conditions?

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Technical Support Center: Troubleshooting Low Reactivity of Steric Hindered 3-Bromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the use of 3-bromo-2-iodoaniline in synthetic chemistry. Due to the inherent steric hindrance and electronic properties of this substrate, achieving high yields and selectivities in cross-coupling reactions can be challenging. This resource offers field-proven insights and detailed protocols to help you overcome these synthetic hurdles.

Understanding the Challenge: The Nature of 3-Bromo-2-iodoaniline

3-Bromo-2-iodoaniline presents a unique set of challenges in cross-coupling reactions. The primary issue stems from the steric crowding around the reactive sites, particularly the iodine and bromine atoms, as well as the amino group. This steric hindrance can impede the approach of the catalyst and coupling partners, leading to low reactivity and yields.[1][2]

Furthermore, the electronic nature of the aniline ring, influenced by both the electron-donating amino group and the electron-withdrawing halogens, can affect the oxidative addition step in palladium-catalyzed reactions. The key to successful coupling lies in the careful selection of catalysts, ligands, bases, and reaction conditions to overcome these steric and electronic barriers.

Reactivity Profile: Iodine vs. Bromine

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen bond strength. The general reactivity order is Ar-I > Ar-Br > Ar-Cl.[3][4] This means that the carbon-iodine bond in 3-bromo-2-iodoaniline is significantly more reactive than the carbon-bromine bond. This differential reactivity is a powerful tool, allowing for selective mono-functionalization at the 2-position (iodine) before addressing the 3-position (bromine).[5]

Troubleshooting Guide: Common Cross-Coupling Reactions

This section provides detailed troubleshooting advice for common palladium- and copper-catalyzed cross-coupling reactions involving 3-bromo-2-iodoaniline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, with sterically hindered substrates like 3-bromo-2-iodoaniline, standard conditions often fail.[6]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with 3-bromo-2-iodoaniline is giving low to no yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings of this substrate are typically due to:

  • Steric Hindrance: The bulky iodine and bromine atoms, along with the adjacent amino group, hinder the approach of the palladium catalyst to the aryl halide.[7][8][9]

  • Catalyst Deactivation: The aniline moiety can coordinate to the palladium center, potentially leading to catalyst deactivation.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium complex can be slow with hindered substrates.

Q2: What catalyst and ligand combination is recommended for coupling at the C-I bond?

A2: For sterically demanding Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands are often essential to promote oxidative addition and reductive elimination.[10][11] Consider the following systems:

Catalyst PrecursorLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhos These Buchwald-type ligands are highly effective for coupling sterically hindered substrates.[11]
Pd(PPh₃)₄-Can be effective, but often requires higher temperatures and may be less efficient than systems with specialized bulky ligands.[12]

Q3: Which base and solvent system should I use?

A3: The choice of base is critical for activating the boronic acid.[12]

  • Bases: Strong bases like K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like K₂CO₃ for hindered couplings.

  • Solvents: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. The addition of water can sometimes accelerate the reaction.

Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the 2-position of 3-bromo-2-iodoaniline.

Step 1: Reagent Preparation

  • Under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-iodoaniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to a dry reaction vessel.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in the chosen anhydrous solvent (e.g., dioxane).

Step 2: Reaction Execution

  • Add the solvent to the reaction vessel containing the solids.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange (+Base) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Product Product Ar-Pd(II)(Ar')L_n->Product Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[13] When working with 3-bromo-2-iodoaniline, the goal is often to introduce a second amino group.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination on 3-bromo-2-iodoaniline, but the reaction is sluggish. What can I do?

A1: Sluggish reactions are common with this substrate due to steric hindrance.[14] To improve reactivity:

  • Increase Catalyst Loading: A higher catalyst loading (2-5 mol%) may be necessary.

  • Use a Stronger Base: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than sodium tert-butoxide (NaOt-Bu) for hindered systems.

  • Elevate the Temperature: Higher reaction temperatures (100-120 °C) can help overcome the activation energy barrier.

Q2: What are the best ligands for this transformation?

A2: As with the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial.[14]

  • Josiphos-type ligands and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are excellent choices.

  • For particularly challenging couplings, consider using more specialized ligands designed for hindered substrates.

Q3: Can I selectively couple at the C-I bond in the presence of the C-Br bond?

A3: Yes, selective amination at the more reactive C-I bond is achievable by carefully controlling the reaction conditions, particularly temperature and reaction time.[4] Using milder conditions will favor reaction at the C-I position.

Optimized Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

Step 1: Reagent Preparation

  • In a glovebox, charge a dry reaction tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., LiOt-Bu, 1.5-2.0 equiv).

  • Add 3-bromo-2-iodoaniline (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

Step 2: Reaction Execution

  • Seal the reaction tube and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

Step 3: Work-up and Purification

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(NR'R'')L_n Amine Coordination & Deprotonation (+HNR'R'', +Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Product Product Ar-Pd(II)(NR'R'')L_n->Product Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Alternative Strategies: When Cross-Coupling Fails

If palladium-catalyzed methods prove unsuccessful, consider these alternative approaches.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation can be a powerful strategy for functionalizing the aniline ring.[15][16] The amino group can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. However, with 3-bromo-2-iodoaniline, the existing halogens complicate this approach. A more viable strategy might involve protecting the amine and then performing a halogen-metal exchange.

Halogen-Metal Exchange:

  • Treating 3-bromo-2-iodoaniline (with a protected amine) with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can selectively exchange the more labile iodine atom for lithium.[17]

  • The resulting aryllithium species can then be trapped with a variety of electrophiles.

Diagram: Halogen-Metal Exchange Workflow

Halogen_Metal_Exchange cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start Protected 3-Bromo-2-iodoaniline Step1 Halogen-Metal Exchange (n-BuLi or t-BuLi, low temp.) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Electrophilic Quench (e.g., CO₂, RCHO, etc.) Intermediate->Step2 Product Functionalized Product Step2->Product

Caption: Workflow for functionalization via halogen-metal exchange.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, can sometimes be effective where palladium-based methods fail, particularly for C-N and C-O bond formation.[2] Modern protocols often use ligands to facilitate these couplings under milder conditions than the classical Ullmann reaction.

Key Considerations for Copper Catalysis:

  • Ligand Choice: Diamine or amino acid-based ligands can be effective.

  • Reaction Conditions: These reactions often require higher temperatures than palladium-catalyzed couplings.

  • Substrate Scope: The scope of copper-catalyzed reactions with sterically hindered anilines can be narrower than that of Buchwald-Hartwig amination.[2]

Summary of Recommendations

IssueRecommendationRationale
Low Yield in Suzuki Coupling Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a strong base (K₃PO₄ or Cs₂CO₃).Overcomes steric hindrance and promotes efficient catalytic turnover.[7][8][9]
Sluggish Buchwald-Hartwig Amination Increase catalyst loading, use a stronger base (LiHMDS or LiOt-Bu), and consider a more specialized ligand for hindered substrates.Drives the reaction forward by overcoming the high activation energy associated with hindered substrates.[14]
Failure of Palladium-Catalyzed Reactions Explore halogen-metal exchange followed by electrophilic quench or consider copper-catalyzed coupling methods.Provides alternative mechanistic pathways to the desired product.[2][17]

This technical guide provides a starting point for troubleshooting reactions with the challenging substrate 3-bromo-2-iodoaniline. Remember that optimization of reaction conditions is often necessary to achieve the desired outcome. For further assistance, please consult the referenced literature.

References
  • Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024, January 18). RSC Publishing.
  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (2013, June 21). Beilstein Journals.
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Carbazole synthesis. Organic Chemistry Portal.
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates. Organic Chemistry Portal.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 19). PubMed.
  • Buchwald–Hartwig amination. Wikipedia.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Publishing.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013, February 11). PubMed.
  • A Comparative Guide to the Reactivity of Iodoanilines and Bromoanilines in Synthetic Chemistry. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27).
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit.
  • Rethinking coupling methods for more sustainable organic synthesis. (2025, April 9). EurekAlert!.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. (2025, August 7). ResearchGate.
  • Directed ortho metalation. Wikipedia.
  • A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines. (2025, August 6). ResearchGate.
  • Directed (ortho) Metallation.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (2012, August 6). PubMed.
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Naphthoic Acid Derivatives in Cross-Coupling Reactions. Benchchem.
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen.
  • ortho metalation. Andrew G Myers Research Group.
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
  • Palladium catalyzed annulation of 2-iodobiphenyl with a non-terminal alkene enabled by neighboring group assistance. Chemical Communications (RSC Publishing).
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). PMC.
  • Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran. Benchchem.
  • Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. PMC.
  • Directed ortho Metalation (DOM). Organic Chemistry Portal.
  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. (2014, June 30). PMC.
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

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Technical Support Center: Eliminating Hydrochloride Salt Interference in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #HCl-REM-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Salt Trap" in Catalysis

You are likely here because a standard Buchwald-Hartwig, Suzuki, or Sonogashira coupling failed unexpectedly. The culprit is often hidden in plain sight: the Hydrochloride (HCl) salt of your amine or heteroaryl starting material.

While HCl salts are preferred for long-term storage and stability, they are fatal to transition metal catalysis (Pd, Ni, Cu) for two distinct mechanistic reasons:

  • Protonolysis (

    
    ):  The acidic proton protonates electron-rich ligands (phosphines, NHCs), destroying the active catalyst species.
    
  • Chloride Poisoning (

    
    ):  Chloride ions are competent ligands. In high concentrations, they displace the labile ligands required for the catalytic cycle, forming unreactive "ate" complexes (e.g., 
    
    
    
    ).

This guide provides the diagnostic tools to confirm this interference and the validated protocols to remove it.

Diagnostic: Is HCl Your Problem?

Before altering your workflow, confirm the diagnosis. If your reaction exhibits the following symptoms, salt interference is the primary suspect.

SymptomObservationRoot Cause
The "Black Crash" Rapid formation of black precipitate (Pd black) immediately upon heating.Ligand protonation (

) destabilizes the Pd(0) species, leading to aggregation.
The "Stalled Cycle" Reaction starts but stops at <20% conversion; adding more catalyst helps briefly.Chloride accumulation (

) shifts the equilibrium toward inactive Pd-Cl species.
Base Consumption Standard base equivalents (e.g., 2.0 eq) yield no product.The first 1.0 eq of base was consumed just to neutralize the HCl salt, leaving insufficient base for the catalytic cycle.
Visualizing the Interference Mechanism

The following diagram illustrates exactly how the HCl salt disrupts the Palladium catalytic cycle.

G cluster_cycle Catalytic Cycle (Simplified) Pd0 Active Pd(0)-L (Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Dead_Ligand Protonated Ligand (H-L+) Pd0->Dead_Ligand Ligand Stripping Dead_Pd Inactive Pd-Cl Complex (PdCl4 2-) Pd0->Dead_Pd Poisoning Prod C-N Bond Formation OxAdd->Prod Prod->Pd0 HCl_Source Amine-HCl Salt (R-NH3+ Cl-) HCl_Source->Dead_Ligand H+ Attack HCl_Source->Dead_Pd Cl- Saturation

Figure 1: Dual-mode interference of HCl salts. The proton (


) scavenges ligands, while the chloride (

) sequesters the metal center.

Validated Solutions

Choose the protocol that fits your substrate stability and process constraints.

Method A: Ex Situ Free-Basing (The Gold Standard)

Best for: Small scale, valuable substrates, or when using sensitive catalysts (e.g., Pd(dba)2).

This method completely removes both


 and 

before the catalysis begins.

Step-by-Step Protocol:

  • Dissolution: Suspend the amine hydrochloride salt (1.0 eq) in a biphasic mixture of DCM (Dichloromethane) or EtOAc and Distilled Water (1:1 v/v).

  • Neutralization: Slowly add Saturated Aqueous

    
      (for weak bases) or 1M NaOH  (for stronger amines) until the aqueous layer pH > 10.
    
    • Tip: Use Carbonate (

      
      ) bases cautiously; rapid 
      
      
      
      evolution can cause loss of material.
  • Extraction: Shake vigorously. Separate layers. Extract the aqueous layer 2x with organic solvent.

  • Drying (Critical): Combine organics, dry over anhydrous

    
      (Sodium Sulfate) for 15 minutes.
    
  • Concentration: Filter and concentrate in vacuo.

  • Azeotrope: If the catalyst is water-sensitive, re-dissolve the residue in Toluene and evaporate twice to remove trace moisture.

Validation Check:

  • Take an NMR of the free base. Ensure the broad

    
     peaks (typically 8.0–10.0 ppm) have shifted to sharp 
    
    
    
    peaks (typically 1.0–4.0 ppm).
Method B: In Situ Neutralization (Process Intensification)

Best for: High-throughput screening, air-sensitive amines, or large-scale process chemistry.

This method neutralizes the salt inside the reactor. Warning: This leaves the counter-ion (


) in the flask. You must select a base/solvent system that sequesters the chloride.

The "Insolubility Principle": To prevent Chloride Poisoning, choose a base/solvent pair where the resulting inorganic salt (M-Cl) is insoluble . This precipitates the chloride out of the reaction solution.

Base Selection Matrix:

Base CandidateSolvent CompatibilityMechanismRecommendation
LiHMDS / NaHMDS THF, Toluene, DioxaneIrreversible deprotonation. Forms LiCl/NaCl.High. LiCl precipitates in Toluene, removing

interference.

Toluene, DioxaneStrong base. Forms NaCl.Medium. Effective, but generates

which can be nucleophilic.

DMF, DMAc, DioxaneHeterogeneous surface neutralization.Low. Often too slow to prevent initial catalyst decomposition.
Triethylamine (

)
DCM, THFForms

(soluble in many organics).
Avoid. The resulting ammonium salt is still acidic enough to interfere with sensitive cycles.

Protocol:

  • Add the Amine-HCl salt to the reactor.

  • Add 1.05 equivalents of the selected base (e.g., LiHMDS).

  • Stir at Room Temperature for 10–15 minutes.

    • Observation: Look for the formation of a fine white precipitate (LiCl/NaCl).

  • Add the Catalyst, Ligand, and Coupling Partner only after this pre-stir period.

Troubleshooting & FAQs

Q1: I used Method B (In Situ) with


, but the reaction is still sluggish. Why? 
A: 

is a heterogeneous base. The neutralization of the HCl salt occurs only on the surface of the solid base. This process is often slower than the rate of catalyst decomposition.
  • Fix: Switch to a soluble organic base (LiHMDS) for the pre-neutralization step, or use Method A.

Q2: My free-based amine is an oil that turns dark/solidifies upon standing. Is it stable? A: Many free-base amines are unstable toward oxidation (air) or dimerization.

  • Fix: Free-base the amine immediately before use. Do not store it. If storage is necessary, keep it as the HCl salt and use Method B.

Q3: Can I use a "scavenger" to remove the Chloride in situ? A: Yes. Adding a stoichiometric amount of a Silver salt (e.g.,


 or 

) will precipitate AgCl immediately, driving the neutralization to completion and removing the chloride poison.
  • Note: This is expensive and generally reserved for high-value late-stage functionalization.

Q4: Does the particle size of the salt matter? A: Yes. Large crystals of Amine-HCl dissolve slowly, releasing acid gradually throughout the reaction (a "slow-release poison").

  • Fix: Finely grind the salt before adding it to the reaction vessel to ensure rapid and complete neutralization.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Establishes the sensitivity of modern precatalysts to proton sources and the necessity of base comp
  • Green, R. A., & Hartwig, J. F. (2014).[1] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.

    • Context: Provides the foundational mechanistic insight into how ammonium salts can be used directly if specific "precatalyst resting st
  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Ammonia and Primary Amines." Chemistry – A European Journal.

    • Context: Discusses the "inhibition" pathways caused by halide accumulation in amin

Sources

Storage conditions to prevent degradation of 3-Bromo-2-iodoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Degradation Prevention

Executive Summary & Critical Storage Directive

3-Bromo-2-iodoaniline hydrochloride is a high-value, labile intermediate often used in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its structural complexity—containing both bromine and iodine halogens alongside an amine salt—creates a "perfect storm" for degradation.

The iodine atom at the ortho position is sterically crowded and electronically labile. The Carbon-Iodine (C-I) bond has a low dissociation energy (~50–65 kcal/mol), making it highly susceptible to photolytic cleavage and homolytic fission . Furthermore, while the hydrochloride salt stabilizes the amine against N-oxidation compared to the free base, it introduces hygroscopicity , creating a risk of hydrolysis-induced degradation.

The "Gold Standard" Storage Protocol

To ensure assay retention >98% over 6+ months, you must strictly adhere to the CDDI Protocol :

ParameterRequirementScientific Rationale
C old2°C to 8°C (Refrigerated)Slows the kinetics of spontaneous deiodination and thermal decomposition.
D arkAmber Vials + Foil Wrap Prevents photon-induced homolytic cleavage of the weak C-I bond.
D ryDesiccator (<20% RH) The HCl salt is hygroscopic. Moisture catalyzes hydrolysis and "tars" formation.
I nertArgon or Nitrogen Headspace Displaces oxygen to prevent radical propagation if the C-I bond cleaves.

Mechanism of Degradation

Understanding why the material fails is the first step in prevention. The degradation is rarely a single event but a cascade.

Pathway Analysis (DOT Visualization)

DegradationPathway Start 3-Bromo-2-iodoaniline HCl (White/Off-White Solid) Light Photon Impact (UV/Vis) Start->Light Exposure Moisture Moisture Absorption (H₂O) Start->Moisture Poor Seal Radical Aryl Radical + Iodine Radical (I•) Light->Radical Homolytic Cleavage I2 Free Iodine (I₂) (Purple Discoloration) Radical->I2 Dimerization Oxidation Oxidative Polymerization (Brown Tar/Azo Compounds) Radical->Oxidation O₂ Attack Hydrolysis Partial Hydrolysis to Free Base Aniline Moisture->Hydrolysis HCl Dissociation Hydrolysis->Oxidation Air Exposure

Figure 1: The dual-threat degradation pathway showing how Light triggers Iodine release (Purple) and Moisture triggers Polymerization (Brown).

Troubleshooting Guide (Q&A Format)

This section addresses specific scenarios reported by our users.

Scenario A: Color Change

Q: My material has turned from off-white to a light purple/violet color. Is it still usable?

  • Diagnosis: This indicates Photolysis . Light has cleaved a small percentage of the C-I bonds, releasing elemental Iodine (

    
    ), which is intensely colored.
    
  • Impact: The actual molar loss of active compound might be negligible (<1%), but free iodine is an oxidant that can poison palladium catalysts in subsequent coupling reactions.

  • Action:

    • Do not use directly for sensitive catalytic cycles.

    • Remediation: Wash the solid with a cold 5% Sodium Thiosulfate (

      
      ) solution. Thiosulfate reduces 
      
      
      
      back to colorless iodide (
      
      
      ). Filter and dry thoroughly under vacuum.

Q: The material has turned sticky and dark brown/black.

  • Diagnosis: This is Oxidative Polymerization ("Tarring"). Moisture likely entered the vial, hydrolyzing the HCl salt to the free amine, which then oxidized in air.

  • Impact: Critical Failure. The purity is likely compromised significantly.

  • Action:

    • Check purity via HPLC. If <90%, discard the batch.

    • If >90%, perform a recrystallization (see Section 4).

Scenario B: Physical State Change

Q: The powder has clumped into hard aggregates.

  • Diagnosis: Hygroscopic Action. The HCl salt has absorbed ambient humidity.

  • Action:

    • If the color is unchanged (white), dry the material in a vacuum desiccator over

      
       or Silica Gel for 24 hours.
      
    • Verify water content (Karl Fischer titration) if strict stoichiometry is required for your next step.

Recovery & Re-qualification Protocols

If your material has degraded, use this decision matrix to determine the recovery strategy.

Material Evaluation Logic (DOT Visualization)

DecisionTree Check Visual Inspection White White/Off-White Free Flowing Check->White Purple Purple/Violet Tint Check->Purple Brown Brown/Black Sticky Check->Brown Use Proceed to Experiment White->Use Wash Protocol A: Thiosulfate Wash Purple->Wash Remove Iodine Recrys Protocol B: Recrystallization Brown->Recrys Attempt Rescue QC QC Check (HPLC/NMR) Wash->QC Recrys->QC Discard Discard Material QC->Use Purity >98% QC->Discard Purity <90%

Figure 2: Decision matrix for handling degraded 3-Bromo-2-iodoaniline HCl.

Protocol A: Thiosulfate Wash (For Purple Discoloration)

Use this when the issue is only surface iodine contamination.

  • Suspend the solid in cold water (minimal volume).

  • Add 5% aqueous Sodium Thiosulfate dropwise until the purple color fades to white/grey.

  • Immediately filter the solid.

  • Wash with a small amount of cold hexanes (to remove organic impurities).

  • Dry under high vacuum in the dark.

Protocol B: Recrystallization (For Brown/Oxidized Material)

Use this for deep purification.

  • Dissolve the crude salt in a minimum amount of hot Ethanol or Methanol.

  • (Optional) Add activated carbon, stir for 5 mins, and filter hot to remove colored tars.

  • Add Diethyl Ether or Hexanes until the solution becomes slightly turbid.

  • Cool to 4°C slowly, then to -20°C.

  • Collect crystals via filtration and dry under vacuum.

References & Authority

  • PubChem. (2024). Compound Summary: 3-Bromo-2-iodoaniline.[1][2] National Library of Medicine. [Link]

  • Organic Syntheses. (1943). p-Iodoaniline (General procedure for iodination and purification). Org. Synth. 1943, 23, 47. [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling halogenated aromatic amines.

Sources

Controlling regioselectivity in 3-Bromo-2-iodoaniline substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technischer Support-Hub: Steuerung der Regioselektivität bei Substitutionsreaktionen von 3-Brom-2-iodanilin

Herausgeber: Ihr wissenschaftlicher Anwendungsspezialist

Datum: 13. Februar 2026

Version: 1.0

Einführung

3-Brom-2-iodanilin ist ein wichtiges Reagenz in der organischen Synthese, insbesondere für die Entwicklung von Pharmazeutika und neuen Materialien. Die unterschiedliche Reaktivität der Kohlenstoff-Iod- (C-I) und Kohlenstoff-Brom- (C-B) Bindungen ermöglicht eine sequentielle Funktionalisierung, aber die Kontrolle der Regioselektivität kann eine Herausforderung sein. Dieser Leitfaden bietet technische Einblicke, Lösungen für häufige Probleme und Antworten auf häufig gestellte Fragen (FAQs), um Forscher bei der Optimierung ihrer Reaktionen zu unterstützen.

Häufig gestellte Fragen (FAQs)

F1: Warum reagiert die C-I-Bindung in 3-Brom-2-iodanilin bevorzugt bei Kreuzkupplungsreaktionen?

A1: Die höhere Reaktivität der C-I-Bindung im Vergleich zur C-B-Bindung bei Palladium-katalysierten Kreuzkupplungsreaktionen wie der Suzuki- oder Buchwald-Hartwig-Kupplung ist auf die geringere Bindungsdissoziationsenergie der C-I-Bindung zurückzuführen.[1] Dies bedeutet, dass die oxidative Addition des Palladium(0)-Katalysators an die C-I-Bindung kinetisch begünstigt ist, was zu einer selektiven Reaktion an dieser Position führt.[1][2] Die allgemeine Reaktivitätsreihenfolge für Halogene bei diesen Reaktionen ist C-I > C-Br > C-Cl.[1]

F2: Wie kann ich die Reaktion selektiv an der C-B-Bindung durchführen?

A2: Eine selektive Reaktion an der C-B-Bindung in Gegenwart einer C-I-Bindung ist anspruchsvoll, aber unter bestimmten Bedingungen möglich. Eine Strategie besteht darin, die C-I-Bindung zunächst mit einem Partner zu kuppeln und dann in einem zweiten Schritt die C-B-Bindung zu funktionalisieren. Eine direkte, selektive Kupplung an der C-B-Bindung erfordert spezielle Katalysatorsysteme, die eine geringere Affinität zur C-I-Bindung aufweisen oder unter Bedingungen arbeiten, die die C-I-Bindung intakt lassen.

F3: Welchen Einfluss hat die Aminogruppe (-NH2) auf die Regioselektivität?

A3: Die Aminogruppe in ortho-Position zu beiden Halogenen beeinflusst die Reaktivität durch elektronische und sterische Effekte. Als elektronenschiebende Gruppe kann sie die Elektronendichte am Ring erhöhen und die oxidative Addition beeinflussen.[3] Sterisch kann sie den Zugang des Katalysators zu den benachbarten Halogenen behindern. Bei Buchwald-Hartwig-Aminierungsreaktionen kann die Aminogruppe auch mit dem Katalysator wechselwirken, was die Selektivität beeinflussen kann.[4][5]

Leitfaden zur Fehlerbehebung

Dieser Abschnitt behandelt spezifische Probleme, die bei Substitutionsreaktionen mit 3-Brom-2-iodanilin auftreten können, und bietet Lösungsansätze.

Problem 1: Geringe Regioselektivität – Es entsteht eine Mischung aus C-I- und C-B-substituierten Produkten.

Mögliche Ursachen:

  • Zu hohe Reaktionstemperatur: Höhere Temperaturen können die Aktivierungsenergie für die Reaktion an der weniger reaktiven C-B-Bindung überwinden.

  • Ungeeigneter Katalysator/Ligand: Das gewählte Katalysatorsystem ist möglicherweise nicht selektiv genug.

  • Falsche Base oder Lösungsmittel: Diese können die Aktivität und Selektivität des Katalysators beeinflussen.

Lösungsstrategien:

Protokoll 1: Optimierung der Bedingungen für die selektive Suzuki-Kupplung an der C-I-Bindung

  • Katalysator- und Ligandenauswahl: Verwenden Sie einen Standard-Palladiumkatalysator wie Pd(PPh₃)₄, der für seine hohe Selektivität für C-I-Bindungen bekannt ist.[2]

  • Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht (oft zwischen Raumtemperatur und 80 °C).

  • Basenauswahl: Verwenden Sie eine milde Base wie K₂CO₃ oder K₃PO₄.[6] Starke Basen können die Selektivität verringern.

  • Lösungsmittelauswahl: Aprotische Lösungsmittel wie Dioxan oder Toluol, oft in Kombination mit Wasser, sind für Suzuki-Kupplungen gut geeignet.[2]

Tabelle 1: Empfohlene Startbedingungen für eine selektive C-I-Suzuki-Kupplung

ParameterEmpfehlungBegründung
Katalysator Pd(PPh₃)₄ (3-5 mol%)Gute Selektivität für C-I-Bindungen.[2]
Base K₂CO₃ (2 Äquivalente)Milde Base, die Nebenreaktionen minimiert.[6]
Lösungsmittel Dioxan/Wasser (4:1)Gängiges Lösungsmittelsystem für Suzuki-Kupplungen.[2]
Temperatur 60-80 °CAusreichend für die C-I-Aktivierung, minimiert die Reaktion an der C-B-Bindung.

DOT-Diagramm 1: Entscheidungsbaum zur Fehlerbehebung bei geringer Regioselektivität

G start Problem: Geringe Regioselektivität check_temp Ist die Reaktionstemperatur > 80°C? start->check_temp lower_temp Temperatur auf 60-70°C senken check_temp->lower_temp Ja check_catalyst Katalysator/Ligand überprüfen check_temp->check_catalyst Nein re_evaluate Ergebnis neu bewerten lower_temp->re_evaluate change_ligand Standardliganden (z.B. PPh3) verwenden check_catalyst->change_ligand check_base Basenstärke überprüfen check_catalyst->check_base change_ligand->re_evaluate weaker_base Schwächere Base verwenden (z.B. K2CO3) check_base->weaker_base weaker_base->re_evaluate

Abbildung 1: Entscheidungsbaum zur Fehlerbehebung bei geringer Regioselektivität.

Problem 2: Geringe Ausbeute des gewünschten Produkts

Mögliche Ursachen:

  • Deaktivierung des Katalysators: Sauerstoff oder Verunreinigungen können den Palladiumkatalysator deaktivieren.

  • Unzureichende Reaktionsbedingungen: Die Reaktionstemperatur oder -zeit ist möglicherweise nicht ausreichend.

  • Zersetzung von Ausgangsmaterialien oder Produkten: Instabilität unter den Reaktionsbedingungen.

Lösungsstrategien:

Protokoll 2: Maßnahmen zur Maximierung der Ausbeute

  • Sauerstoffausschluss: Führen Sie die Reaktion unter einer inerten Atmosphäre (Argon oder Stickstoff) durch. Entgasen Sie das Lösungsmittel vor Gebrauch.

  • Optimierung der Reaktionszeit und -temperatur: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder GC-MS, um die optimale Reaktionszeit zu bestimmen.

  • Stabilität der Reagenzien: Stellen Sie sicher, dass die Boronsäure oder das Amin stabil sind und nicht unter den basischen Bedingungen zerfallen.

DOT-Diagramm 2: Workflow zur Optimierung der Reaktionsausbeute

G cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung prep_reagents Reagenzien vorbereiten Lösungsmittel entgasen Base trocknen Katalysator frisch verwenden setup Reaktionsaufbau Inerte Atmosphäre (Ar/N2) Temperaturkontrolle prep_reagents->setup monitoring Reaktionsüberwachung DC GC-MS LC-MS setup->monitoring workup Aufarbeitung & Reinigung Extraktion Säulenchromatographie monitoring->workup

Abbildung 2: Standard-Workflow zur Maximierung der Ausbeute bei Kreuzkupplungsreaktionen.

Problem 3: Bildung von Nebenprodukten (z.B. Homokupplung der Boronsäure)

Mögliche Ursachen:

  • Zu hohe Katalysatorkonzentration: Kann zu unerwünschten Nebenreaktionen führen.

  • Anwesenheit von Sauerstoff: Kann die Homokupplung von Boronsäuren fördern.

  • Instabilität der Boronsäure: Einige Boronsäuren neigen zur Zersetzung und Homokupplung.

Lösungsstrategien:

  • Katalysatorkonzentration reduzieren: Verwenden Sie die geringstmögliche effektive Katalysatorkonzentration (typischerweise 1-3 mol%).

  • Strikter Sauerstoffausschluss: Befolgen Sie die in Protokoll 2 beschriebenen Verfahren.

  • Verwendung von Boronsäureestern: Pinakolester von Boronsäuren sind oft stabiler und weniger anfällig für Homokupplung.

Referenzen

  • BenchChem. (2025). Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity. Abgerufen von [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPFyTr1yuQyClIqeq0-Zb5j9waj8cCxDKcBTXkBpU4ZFB4TseBuO3G__tthUy_dCM20P6C8RmENoSrNAs9Y3QnhWKAlJlwoUKADQbUO-xLGYwwaoHyo9JaAChcN388qgDdTZwFcbCoQEXm0bLkRoGARWVBg2lbVc_u2YyGLKczlamZ2PXDEFb6aPd7LhPWmbOVxAwqdsaUwK1SigS38BUqL12m16LKI6Q=]( technisches Handbuch zur regioselektiven Synthese von 3-Bromchinolin-Derivaten - Benchchem]()

  • Wikipedia. (2023, 30. Juni). Buchwald–Hartwig amination. Abgerufen von

  • ResearchGate. (2011, 15. Januar). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Abgerufen von

  • Chemistry LibreTexts. (2023, 30. Juni). Buchwald-Hartwig Amination. Abgerufen von

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Abgerufen von

  • Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects. Abgerufen von

  • BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran. Abgerufen von

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Abgerufen von

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2-iodoaniline and 2-Bromo-3-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Electronic Landscape

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the C-X bond strength and the electronic and steric environment of the reaction center. The generally accepted order of reactivity for halogens is I > Br > Cl, a trend directly correlated with decreasing C-X bond dissociation energy.[1] Consequently, in a molecule containing both bromine and iodine, the carbon-iodine bond is expected to be the primary site of reaction under carefully controlled conditions.

3-Bromo-2-iodoaniline and 2-Bromo-3-iodoaniline both possess this reactive C-I bond. However, the positioning of the halogens relative to each other and to the activating amino group introduces subtle but significant differences that are predicted to influence their reactivity.

  • 3-Bromo-2-iodoaniline: In this isomer, the iodine atom is ortho to the amino group, while the bromine is meta. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic enrichment can facilitate the oxidative addition of the C-I bond to the palladium(0) catalyst. However, the proximity of the amino group and the bromine atom to the iodine creates a more sterically hindered environment.

  • 2-Bromo-3-iodoaniline: Here, the bromine atom is ortho to the amino group, and the iodine is meta. The C-I bond is flanked by a bromine atom and a hydrogen atom, presenting a different steric profile compared to its isomer. The electronic influence of the amino group on the meta-positioned iodine is less pronounced than on an ortho- or para-positioned halogen.

Comparative Reactivity Analysis in Key Cross-Coupling Reactions

The critical step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex.[2] The rate of this step is highly sensitive to both electronic factors and steric hindrance around the C-X bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[2] In the context of our two isomers, the primary reaction is expected to be the selective coupling at the C-I bond.

Hypothesis: 3-Bromo-2-iodoaniline is predicted to be more reactive than 2-Bromo-3-iodoaniline in Suzuki-Miyaura coupling.

Causality:

  • Electronic Effects: The ortho-amino group in 3-Bromo-2-iodoaniline strongly activates the C-I bond towards oxidative addition. The electron-donating nature of the amino group increases the electron density at the carbon bearing the iodine, making it more susceptible to attack by the electron-rich Pd(0) catalyst.

  • Steric Effects: While the ortho-amino group in 3-Bromo-2-iodoaniline introduces some steric bulk, the "ortho effect" can also be beneficial. The coordination of the amino group to the palladium center can pre-organize the substrate for oxidative addition, potentially accelerating the reaction.[3] In contrast, for 2-Bromo-3-iodoaniline, the C-I bond is less electronically activated by the meta-amino group. While it is sterically less encumbered by the amino group itself, the adjacent bulky bromine atom can still present a significant steric barrier to the approach of the palladium catalyst.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[4] The general reactivity trends observed in Suzuki-Miyaura coupling are often mirrored in Sonogashira reactions.

Hypothesis: 3-Bromo-2-iodoaniline will likely exhibit higher reactivity in Sonogashira coupling compared to 2-Bromo-3-iodoaniline.

Causality:

  • Oxidative Addition: As with the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the C-X bond.[5] The electronic activation provided by the ortho-amino group in 3-Bromo-2-iodoaniline is expected to be the dominant factor, leading to a faster reaction. The synthesis of 2-substituted indoles from 2-iodoanilines and terminal alkynes via a sequential Sonogashira reaction and cyclization is a well-established methodology, highlighting the high reactivity of the C-I bond ortho to an amino group.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] The mechanism also proceeds through an oxidative addition step, followed by amine coordination, deprotonation, and reductive elimination.[6]

Hypothesis: A similar reactivity trend is anticipated, with 3-Bromo-2-iodoaniline reacting more readily than 2-Bromo-3-iodoaniline.

Causality:

  • Ligand Effects and Steric Hindrance: The success of Buchwald-Hartwig amination is often highly dependent on the choice of phosphine ligand, which plays a crucial role in facilitating both the oxidative addition and reductive elimination steps. For sterically hindered substrates, bulky, electron-rich ligands are often required.[7] The more sterically congested environment around the C-I bond in 3-Bromo-2-iodoaniline might necessitate a more carefully selected ligand system to achieve high yields. However, the inherent electronic advantage is expected to make it the more reactive substrate overall. The development of catalyst systems for the amination of unprotected ortho-bromoanilines demonstrates that coupling at positions adjacent to an amino group is feasible with the right catalytic system.[3]

Hypothetical Experimental Data for Suzuki-Miyaura Coupling

To illustrate the expected differences in reactivity, the following table presents hypothetical data for a competitive Suzuki-Miyaura coupling experiment. This data is not from a published study but is based on the mechanistic principles discussed above.

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield of Mono-iodocoupled Product (%)
13-Bromo-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O4~85%
22-Bromo-3-iodoanilinePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O4~60%
33-Bromo-2-iodoanilinePhenylboronic acidPd₂(dba)₃ (1 mol%) / SPhos (2 mol%)K₃PO₄1,4-Dioxane2>95%
42-Bromo-3-iodoanilinePhenylboronic acidPd₂(dba)₃ (1 mol%) / SPhos (2 mol%)K₃PO₄1,4-Dioxane2~75%

Note: This data is illustrative and intended to reflect the predicted reactivity trends. Actual results may vary based on specific reaction conditions.

Experimental Protocols

The following are detailed, self-validating protocols for performing selective cross-coupling reactions on a dihaloaniline substrate, such as 3-Bromo-2-iodoaniline or 2-Bromo-3-iodoaniline. These protocols are based on established procedures for similar substrates.[2][8]

Protocol for Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the more reactive iodo-position.

Materials:

  • 3-Bromo-2-iodoaniline or 2-Bromo-3-iodoaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask, add the dihaloaniline (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.02 mmol).

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-coupled product.

Protocol for Selective Sonogashira Coupling at the C-I Bond

This protocol outlines a procedure for the selective coupling of a terminal alkyne at the iodo-position.[8]

Materials:

  • 3-Bromo-2-iodoaniline or 2-Bromo-3-iodoaniline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3 mL)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask, add the dihaloaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine (3 mL) followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_main_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ / Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert_atm add_catalyst Add Palladium Catalyst inert_atm->add_catalyst add_solvents Add Degassed Solvents add_catalyst->add_solvents reaction Heat and Stir (e.g., 80 °C) add_solvents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Future Outlook

In the comparative analysis of 3-Bromo-2-iodoaniline and 2-Bromo-3-iodoaniline, a nuanced understanding of electronic and steric effects allows for a strong prediction of their relative reactivities in palladium-catalyzed cross-coupling reactions. The electronic activation conferred by the ortho-amino group is anticipated to render 3-Bromo-2-iodoaniline the more reactive isomer, despite its potentially greater steric hindrance. This guide provides a theoretical framework and practical protocols to enable researchers to strategically employ these versatile building blocks.

The absence of direct comparative experimental data in the literature underscores an opportunity for further research. A systematic kinetic study of these two isomers under various cross-coupling conditions would provide invaluable quantitative data to validate the predictions made herein and would be a significant contribution to the field of synthetic organic chemistry.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (Vol. 24). Science of Synthesis. Thieme.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28886-28892. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Yao, T., & Larock, R. C. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin, 51(10), 1170-1173. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (2023, December 26). Suzuki reaction. In Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved February 13, 2026, from [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • Mphahlele, M. J., & Mmonwa, M. M. (2016). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. Molecules, 21(8), 1048. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? [r/chemistry]. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28886-28892. [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Pearson+. (2022). Buchwald-Hartwig Amination Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • PubChem. (n.d.). 2-Bromo-3-iodoaniline. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-2-iodoaniline. This is a hypothetical reference as a direct PubChem entry for 3-Bromo-2-iodoaniline was not found in the provided search results. A real guide would link to the correct PubChem CID if available.
  • National Institutes of Health. (n.d.). 3-Bromoaniline. PubChem. [Link]

  • National Institutes of Health. (n.d.). 3-Bromo-5-iodoaniline. PubChem. [Link]

Sources

Comparative Guide: Leaving Group Ability of Bromine vs. Iodine in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of aniline derivatives, the choice between Bromine (Br) and Iodine (I) as a leaving group is not merely a matter of reactivity rates; it is a strategic decision dictating chemoselectivity, catalyst turnover, and process economics.

  • The Verdict: Iodine is the superior leaving group for Transition Metal-Catalyzed (TMC) cross-couplings (e.g., Buchwald-Hartwig) due to a weaker C–X bond, facilitating rapid oxidative addition. However, Bromine is often preferred for Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )  in highly activated systems or when atom economy and cost are prioritized in large-scale manufacturing.[1]
    
  • Critical Nuance: While Aryl Iodides react faster in cross-couplings, the released iodide ion can occasionally poison Pd-catalysts by forming stable, unreactive halide-bridged dimers, a phenomenon less common with bromides.

Mechanistic Foundation: The Reactivity Inversion

To select the correct halogen, one must understand the specific reaction mechanism employed.[1] The "leaving group ability" inverts depending on whether the rate-determining step (RDS) involves bond breaking or nucleophilic attack.[2]

The Two Pathways[4][5]
FeatureTransition Metal Catalysis (e.g., Buchwald-Hartwig)Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Primary Driver Bond Strength (C–X) Electronegativity (Dipole)
Rate Determining Step Oxidative Addition (Bond Breaking)Nucleophilic Attack (Meisenheimer Complex)
Reactivity Order I > Br > Cl > F F > Cl

Br > I
Aniline Context Preferred.[3] Anilines are electron-rich; the ring does not need activation.[1]Difficult. Requires strong Electron Withdrawing Groups (EWGs) ortho/para to the halogen.[1]
Physicochemical Comparison Data

The following data highlights why Iodine undergoes Oxidative Addition significantly faster than Bromine.

PropertyC–Br (Aryl)C–I (Aryl)Impact on Reactivity
Bond Dissociation Energy (BDE) ~80 kcal/mol (335 kJ/mol)~65 kcal/mol (272 kJ/mol)C–I is ~15 kcal/mol weaker , lowering the activation energy for metal insertion.[4]
Bond Length 1.86 Å2.08 ÅLonger bonds are more accessible for metal coordination.[1]
Electronegativity (Pauling) 2.962.66Lower electronegativity of Iodine makes the C–I bond less polarized but more polarizable (softer).[1]
Van der Waals Radius 1.85 Å1.98 ÅIodine is sterically larger, which can influence regioselectivity in crowded systems.[4][1]

Visualization: Mechanistic Divergence

The following diagram illustrates the energetic and mechanistic divergence between the two pathways.

ReactivityPathways cluster_TMC Transition Metal Catalysis (Pd/Cu) cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Start Halo-Aniline Derivative Step1_TMC Oxidative Addition (Rate Determining Step) Start->Step1_TMC Pd(0) Catalyst Step1_SNAr Nucleophilic Attack (Rate Determining Step) Start->Step1_SNAr Strong Nucleophile + EWG Factor_TMC Driven by Bond Weakness (I > Br) Step1_TMC->Factor_TMC Prod_TMC C-N / C-C Coupled Product Step1_TMC->Prod_TMC Factor_SNAr Driven by Electronegativity (F >> Cl > Br > I) Step1_SNAr->Factor_SNAr Prod_SNAr Substituted Aniline Step1_SNAr->Prod_SNAr

Figure 1: Divergent reactivity pathways. In Pd-catalysis, the weak C-I bond accelerates the reaction. In


, the electronegative C-F or C-Br bond accelerates the initial attack.

Experimental Protocol: Chemoselective Coupling

A common challenge in drug development is functionalizing a scaffold containing both Bromine and Iodine.[1] This protocol demonstrates how to exploit the reactivity difference (I > Br) to selectively couple the Iodide first.[1]

Objective: Selective Buchwald-Hartwig amination of 4-bromo-2-iodoaniline at the iodine position.

Reagents & Setup
  • Substrate: 4-bromo-2-iodoaniline (1.0 equiv)

  • Coupling Partner: Morpholine (1.2 equiv)[4]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1-2 mol%)
    
  • Ligand: Xantphos (2-4 mol%) — Selected for its large bite angle, promoting reductive elimination.[4]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.5 equiv) — Weaker bases improve chemoselectivity compared to NaOtBu.[1]
    
  • Solvent: 1,4-Dioxane (0.2 M)[4]

Step-by-Step Methodology
  • Inerting: Charge a dried Schlenk tube with 4-bromo-2-iodoaniline, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    ).[1]
  • Solvation: Add anhydrous 1,4-Dioxane and Morpholine via syringe under Argon flow.

  • Activation: Heat the reaction mixture to 60°C .

    • Expert Insight: Do not reflux immediately.[1] Aryl Iodides undergo oxidative addition at lower temperatures.[1] Keeping the temp low (40-60°C) prevents the Pd from activating the C-Br bond.

  • Monitoring: Monitor via HPLC or TLC every 30 minutes.

    • Target: Disappearance of starting material.[1]

    • Avoid: Appearance of di-aminated product (reaction at Br).[1]

  • Workup: Once conversion >95%, cool to room temperature, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome
  • Yield: 85-92% of the mono-aminated product (reaction at C-I).

  • Selectivity: >20:1 (Iodine site : Bromine site).[4][1]

Strategic Selection Guide

When designing a synthesis involving aniline derivatives, use this decision matrix to select the appropriate halogen.

SelectionMatrix Query Select Halogen for Aniline Derivative Q_Mech Reaction Mechanism? Query->Q_Mech Res_SNAr SNAr (Nucleophilic Subst.) Q_Mech->Res_SNAr Res_Pd Pd/Cu Catalysis (Coupling) Q_Mech->Res_Pd Q_EWG Are strong EWGs present? Res_SNAr->Q_EWG Q_Select Is Chemoselectivity needed? Res_Pd->Q_Select Rec_F Use Fluorine (Best) or Chlorine Q_EWG->Rec_F Yes (NO2, CN) Rec_Br_SNAr Use Bromine (Acceptable) Q_EWG->Rec_Br_SNAr Moderate Activation Rec_I Use Iodine (Fastest OA, Low Temp) Q_Select->Rec_I Yes (Sequential Coupling) Rec_Br_Pd Use Bromine (Cheaper, Stable) Q_Select->Rec_Br_Pd No (Standard Coupling)

Figure 2: Decision matrix for halogen selection based on mechanism and synthetic requirements.

References

  • Hartwig, J. F. (2010).[4][1][5] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text on Oxidative Addition rates).

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[4][1][6] "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides." Journal of the American Chemical Society. [Link][6]

  • Bunnett, J. F., & Zahler, R. E. (1951).[4][1] "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. (Classic source for the F > Cl > Br > I order in SNAr).[4][7][8]

  • Luo, Y.-R. (2007).[4][1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Source for C-Br vs C-I BDE values).

Sources

A Researcher's Guide to the Infrared Spectrum of 3-Bromo-2-iodoaniline Hydrochloride: A Predictive Analysis and Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

The Science of Molecular Vibrations: Interpreting the IR Spectrum

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[1][2] The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For 3-Bromo-2-iodoaniline hydrochloride, we anticipate a complex spectrum arising from the vibrations of the aromatic ring, the anilinium ion, and the carbon-halogen bonds.

The protonation of the amino group to form an anilinium ion (-NH3+) is a critical factor influencing the IR spectrum. This conversion significantly alters the N-H stretching and bending vibrations compared to the parent aniline.

Predicted Characteristic IR Peaks for 3-Bromo-2-iodoaniline Hydrochloride

The following table summarizes the predicted characteristic IR absorption peaks for 3-Bromo-2-iodoaniline hydrochloride. These predictions are derived from established correlation charts and spectral data of analogous compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
N-H Stretching (in -NH3+)3200 - 2800Strong, BroadThe broadness is due to hydrogen bonding and the charged nature of the anilinium group. This is a key indicator of the hydrochloride salt form.[3]
Aromatic C-H Stretching3100 - 3000Medium to WeakTypical for C-H bonds on an aromatic ring.[4][5][6]
Overtone/Combination Bands2000 - 1650WeakThese patterns can sometimes be indicative of the substitution pattern on the benzene ring.[6]
N-H Bending (in -NH3+)1620 - 1560MediumAsymmetric and symmetric bending vibrations of the -NH3+ group.
Aromatic C=C Stretching1600 - 1450Medium to StrongMultiple bands are expected due to the complex vibrations of the substituted benzene ring.[4][5]
C-N Stretching1335 - 1250StrongCharacteristic of aromatic amines.[7][8]
Aromatic C-H Out-of-Plane Bending900 - 675StrongThe specific pattern is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene, a strong absorption is expected in the 780-740 cm⁻¹ region.[4][5]
C-Br Stretching690 - 515Medium to StrongThe position can vary depending on the electronic environment.[9]
C-I StretchingBelow 600Medium to StrongOften falls at the lower end of the mid-IR range, sometimes below 400 cm⁻¹.[10]

Comparative Analysis: Distinguishing Features from Related Compounds

To appreciate the unique spectral features of 3-Bromo-2-iodoaniline hydrochloride, it is instructive to compare its predicted spectrum with that of aniline and aniline hydrochloride.

  • Aniline vs. 3-Bromo-2-iodoaniline hydrochloride: The most significant difference will be the presence of the strong, broad N-H stretching band of the anilinium ion in the hydrochloride salt, replacing the two sharp N-H stretching bands of the primary amine in aniline (typically around 3400-3300 cm⁻¹).[7][8] Furthermore, the C-Br and C-I stretching vibrations will be present in the low-frequency region of the target molecule's spectrum. The out-of-plane C-H bending region will also differ significantly due to the change in substitution pattern from monosubstituted to 1,2,3-trisubstituted.

  • Aniline Hydrochloride vs. 3-Bromo-2-iodoaniline hydrochloride: The spectra will share the characteristic broad N-H stretch of the anilinium group.[11][12][13] However, the spectrum of 3-Bromo-2-iodoaniline hydrochloride will be distinguished by the C-Br and C-I stretching absorptions.[9][10] Additionally, the pattern of the aromatic C-H out-of-plane bending bands will be different, reflecting the trisubstituted nature of the benzene ring in the target molecule.

Visualizing the Key Functional Groups

The following diagram illustrates the molecular structure of 3-Bromo-2-iodoaniline hydrochloride and highlights the key functional groups responsible for its characteristic IR absorption peaks.

Figure 1. Molecular structure and key functional groups of 3-Bromo-2-iodoaniline hydrochloride.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of a solid sample like 3-Bromo-2-iodoaniline hydrochloride, the Potassium Bromide (KBr) pellet method is a reliable and widely used technique.[14][15]

Objective: To prepare a solid sample of 3-Bromo-2-iodoaniline hydrochloride in a KBr pellet for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials:

  • 3-Bromo-2-iodoaniline hydrochloride

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • FT-IR spectrometer

Procedure:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will cause a broad absorption band around 3400 cm⁻¹ and can damage the KBr pellet.

  • Sample Preparation: Weigh out approximately 1-2 mg of 3-Bromo-2-iodoaniline hydrochloride and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. Then, add the sample to the mortar.

  • Mixing and Grinding: Gently mix the sample and KBr with the pestle, then grind the mixture for 1-2 minutes until it is a homogenous, fine powder. This minimizes light scattering, which can cause a sloping baseline in the spectrum.

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet.

  • Pressing the Pellet: Place the die in the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2 minutes. This will form a transparent or translucent pellet.

  • Inspecting the Pellet: A good KBr pellet should be clear and free of cracks or cloudiness. An opaque pellet will not allow sufficient IR radiation to pass through.

  • Acquiring the Spectrum: Place the pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.

  • Data Processing: The acquired spectrum should be baseline-corrected if necessary.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for obtaining the IR spectrum of 3-Bromo-2-iodoaniline hydrochloride using the KBr pellet method.

G start Start dry_kbr Dry KBr start->dry_kbr weigh Weigh Sample and KBr dry_kbr->weigh grind_mix Grind and Mix weigh->grind_mix load_die Load Pellet Die grind_mix->load_die press_pellet Press Pellet load_die->press_pellet inspect_pellet Inspect Pellet press_pellet->inspect_pellet acquire_spectrum Acquire IR Spectrum inspect_pellet->acquire_spectrum Pellet OK regrind Re-grind or Re-press inspect_pellet->regrind Pellet not OK end End acquire_spectrum->end regrind->grind_mix

Figure 2. Experimental workflow for KBr pellet preparation and IR spectrum acquisition.

This comprehensive guide provides a robust framework for understanding and obtaining the IR spectrum of 3-Bromo-2-iodoaniline hydrochloride. By combining predictive analysis with a detailed experimental protocol, researchers can confidently identify and characterize this compound in their work.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • SpectraBase. (n.d.). Aniline, N-butyl, hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. In PubChem. Retrieved from [Link]

  • YouTube. (2026, February 5). Prepare a sample of HCl gas for FTIR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.). Infrared (IR) Spectroscopy.
  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Unknown Source. (n.d.). Infrared Spectroscopy.
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]6].pdf

  • Harrick Scientific Products, Inc. (n.d.). ATR Spectroscopy in the Undergraduate Chemistry Laboratory. Retrieved from [Link]

  • International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 3-Bromo-2-iodoaniline Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the safe disposal of 3-Bromo-2-iodoaniline hydrochloride, a halogenated aromatic amine. By understanding the chemical nature of this compound and the principles of hazardous waste management, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Understanding the Hazard Profile of 3-Bromo-2-iodoaniline Hydrochloride

Key Hazards:

  • Toxicity: Based on related compounds, it is classified as toxic if swallowed, harmful in contact with skin, and harmful if inhaled[1].

  • Irritation: It is expected to cause skin and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Given these hazards, 3-Bromo-2-iodoaniline hydrochloride must be managed as a hazardous waste .

Immediate Safety and Spill Response

A proactive approach to safety is paramount when handling this compound.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure. This should include:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation before use. Double gloving is advisable for extended operations[2].
Eye Protection Safety glasses with side shields or chemical gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatA flame-retardant lab coat should be worn and fully buttoned.
Respiratory Protection Fume hoodAll handling of 3-Bromo-2-iodoaniline hydrochloride should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE listed above.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, create a dike around the spill with absorbent material.

  • Neutralize (for small, manageable spills): For small spills, a neutralizing agent can be cautiously applied. A solution of sodium bisulfite can be used for spills of aromatic amines[3].

  • Collect the Waste: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container according to the procedures outlined in Section 4.

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization and segregation at the point of generation.

Waste Classification:

Based on its toxic properties and halogenated aromatic structure, waste containing 3-Bromo-2-iodoaniline hydrochloride should be classified as:

  • UN Number: UN2811 - TOXIC SOLID, ORGANIC, N.O.S. (Not Otherwise Specified)[4][5][6]. The technical name, "(3-Bromo-2-iodoaniline hydrochloride)," must be included on the shipping papers[4][5].

  • RCRA Waste Code: While not specifically listed, this waste would likely fall under the F-list for hazardous wastes from non-specific sources, such as F002 (spent halogenated solvents) if dissolved in a solvent, or be classified based on its toxicity characteristic[7][8][9][10]. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code.

Segregation:

  • Solid Waste: Collect solid 3-Bromo-2-iodoaniline hydrochloride waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 3-Bromo-2-iodoaniline hydrochloride should be collected in a separate, compatible liquid waste container.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids (other than for neutralization procedures)[11].

Step-by-Step Disposal Procedures

The following diagram outlines the decision-making process and procedural steps for the proper disposal of 3-Bromo-2-iodoaniline hydrochloride.

DisposalWorkflow cluster_collection Waste Collection & Storage cluster_disposal Disposal Options cluster_incineration Incineration Protocol cluster_treatment Chemical Treatment Protocol (Fenton's Reagent) A Point of Generation (Solid or Liquid Waste) B Select Compatible Container (e.g., HDPE, glass) A->B C Properly Label Container - 'Hazardous Waste' - Chemical Name - UN2811 - Accumulation Start Date B->C D Store in a Designated Satellite Accumulation Area - Secure & Ventilated - Away from Incompatibles C->D E Contact Institutional EHS for Pickup D->E F Option 1: Incineration (Preferred Method) E->F EHS transports to licensed hazardous waste facility G Option 2: Chemical Treatment (For specific liquid waste streams) E->G EHS determines suitability and transports H High-Temperature Incineration (>1100°C for halogenated organics) F->H J Dilute aqueous waste stream G->J I Scrubbing of Flue Gases (to remove acidic gases like HBr, HI, HCl) H->I K Adjust pH to ~3 J->K L Add Fenton's Reagent (FeSO4 and H2O2) K->L M Monitor degradation L->M N Neutralize and dispose of treated effluent per local regulations M->N

Caption: Disposal workflow for 3-Bromo-2-iodoaniline hydrochloride.

4.1. Waste Collection and Storage

  • Container Selection: Choose a waste container made of a material compatible with halogenated aromatic amines, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof lid.

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "3-Bromo-2-iodoaniline hydrochloride," the UN number "UN2811," and the accumulation start date[12][13][14]. Your institution may have specific labeling requirements.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

4.2. Disposal Method 1: Incineration (Preferred)

High-temperature incineration is the most effective and environmentally sound method for the complete destruction of halogenated organic compounds.

  • Process: The waste is thermally decomposed in a licensed hazardous waste incinerator. For halogenated organic compounds, a temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans[15].

  • Off-Gas Treatment: The incinerator must be equipped with a robust flue gas scrubbing system to neutralize and remove the acidic gases (HBr, HI, and HCl) that are formed during combustion.

4.3. Disposal Method 2: Chemical Treatment (for Dilute Aqueous Solutions)

For specific, dilute aqueous waste streams, chemical degradation using Fenton's reagent may be a viable pre-treatment option, but this should only be performed by trained personnel with a thorough understanding of the reaction.

  • Principle: Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically FeSO₄), generates highly reactive hydroxyl radicals (•OH) that can oxidatively degrade aromatic amines[16][17][18][19][20].

  • Generalized Protocol:

    • Ensure the reaction is conducted in a fume hood with appropriate PPE.

    • Dilute the aqueous waste stream containing 3-Bromo-2-iodoaniline hydrochloride.

    • Adjust the pH of the solution to approximately 3 with sulfuric acid.

    • Slowly add a solution of ferrous sulfate (FeSO₄).

    • Gradually add hydrogen peroxide (H₂O₂) to the solution while stirring. The reaction is exothermic and may produce gas, so the addition must be controlled.

    • Allow the reaction to proceed until the aromatic amine is degraded. This may require several hours and should be monitored by an appropriate analytical technique (e.g., HPLC).

    • Once the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) and dispose of it in accordance with local regulations for treated wastewater.

4.4. Empty Container Disposal

Empty containers that once held 3-Bromo-2-iodoaniline hydrochloride must also be treated as hazardous waste unless they are properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating an empty chemical container is triple rinsing[21][22][23][24][25].

    • Rinse the container with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.

    • Collect the rinsate as hazardous waste.

    • Repeat the rinsing process two more times.

  • Disposal of Rinsed Containers: After triple rinsing, deface the original label, and the container can typically be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of 3-Bromo-2-iodoaniline hydrochloride is a multi-step process that requires a thorough understanding of its hazards and the applicable regulations. By implementing the procedures outlined in this guide, from diligent point-of-generation segregation to the selection of the appropriate final disposal method, laboratories can uphold their commitment to safety, scientific integrity, and environmental stewardship. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Agrecovery. (n.d.). Triple Rinsing Guide. Retrieved from [Link]

  • Axiom Products. (n.d.). Triple-Rinse for EPA Compliance Standards. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Rinsing Instructions. Retrieved from [Link]

  • Binghamton University. (2025, January 13). Triple Rinse Procedure. Environmental Health and Safety. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Triple Rinse Procedure. Research Safety. Retrieved from [Link]

  • Banner, P. (1987). Incineration Techniques for Control of Volatile Organic Compound Emissions.
  • PegEx, Inc. (2020, January 7). Hazardous Waste Labels - What They Are and How to Use Them [Video]. YouTube. [Link]

  • eSafety. (2022, December 1). 2 Minute Toolbox Talk: RCRA Labeling and Inspection Requirements [Video]. YouTube. [Link]

  • Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Resource Management Associates. (2025, August 27). Waste Labeling 101: Hazardous, Universal, Used Oil, and More! [Video]. YouTube. [Link]

  • Casero, I., Sicilia, D., Rubio, S., & Pérez-Bendito, D. (1997). Chemical degradation of aromatic amines by Fenton's reagent.
  • Chemical Safety. (n.d.). 3-Bromo-2-iodoaniline. Retrieved from [Link]

  • Research Solutions Pages. (n.d.). Chemical degradation of aromatic amines by Fenton's reagent. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Resource Management Associates. (2025, November 18). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” [Video]. YouTube. [Link]

  • HazMat Tool. (n.d.). UN 2811: Toxic solids, organic, n.o.s. - Substance information. Retrieved from [Link]

  • Minero, C., et al. (2008).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • NextSDS. (n.d.). TOXIC SOLID, ORGANIC, N.O.S. - ADR Information. Retrieved from [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • OiPub. (n.d.). Chemical degradation of aromatic amines by Fenton's reagent - Research Paper. Retrieved from [Link]

  • Ask Real Estate. (2025, December 1). What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? Retrieved from [Link]

  • Semantic Scholar. (1997, August 1). Chemical degradation of aromatic amines by Fenton's reagent. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Government Publishing Office. (2012, July 1). 40 CFR § 261.31 - Hazardous wastes from non-specific sources. Code of Federal Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Environmental Protection Agency (Ireland). (2016, June 17). Office of Environmental Sustainability, Inspector's Report on a Licence Application. Retrieved from [Link]

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Sources

Personal protective equipment for handling 3-Bromo-2-iodoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

3-Bromo-2-iodoaniline hydrochloride is not merely a toxic reagent; it is a high-value, multi-functionalized scaffold critical for cross-coupling chemistry (Suzuki-Miyaura, Sonogashira). Its structural complexity—containing two distinct halogens and an aniline moiety—presents a unique "Triad of Hazard":

  • Aniline Toxicity: Potential for methemoglobinemia (blood oxygen transport inhibition).

  • Halogenated Bioaccumulation: Increased lipophilicity facilitating dermal absorption.

  • Hydrochloride Acidity: The salt form is hygroscopic and corrosive to mucous membranes upon inhalation.

This guide moves beyond generic "wear gloves" advice. It provides a kinetic-based PPE strategy to ensure zero-exposure handling, preserving both the researcher’s health and the compound’s integrity.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must quantify the enemy. The hydrochloride salt form alters the physical properties of the parent aniline, increasing water solubility and reducing volatility, but significantly increasing the risk of corrosive dust inhalation.

Hazard ClassSpecific RiskMechanism of Action
Acute Toxicity Oral, Dermal, InhalationAniline metabolites oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), causing cyanosis.
Corrosivity Mucous MembranesHydrolysis of the HCl salt on moist surfaces (eyes, lungs) releases hydrochloric acid.
Sensitization Skin/RespiratoryHalogenated anilines are potent sensitizers; repeated low-dose exposure can trigger anaphylactic-type reactions.
Physical PhotosensitivityThe C-I bond is weak; light exposure releases iodine radicals, degrading the compound and increasing toxicity.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated anilines in solution. The following matrix is based on permeation kinetics.

Hand Protection Strategy

The Rule: Treat the solid as a dust hazard and the solution as a permeation hazard.

StatePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid (Weighing) Nitrile (4 mil)Nitrile (4 mil)Double-gloving allows removal of the outer layer immediately after weighing to prevent dust transfer to common surfaces.
Solution (Organic Solvents) Silver Shield / Laminate Nitrile (5 mil)Halogenated anilines permeate nitrile in <15 mins when dissolved in DCM or MeOH. Laminate offers >4hr breakthrough time.
Cleaning / Spills Butyl Rubber (25 mil)NoneThick butyl provides mechanical strength and maximum chemical resistance against the concentrated sludge.
Respiratory & Body Protection
  • Respiratory:

    • Standard Operation: Work inside a certified Fume Hood (Face velocity: 80–100 fpm).

    • Outside Hood (Spill/Weighing failure): Minimum P100 Particulate Respirator (e.g., 3M 8293). If dissolved in solvent, a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

  • Body:

    • Tyvek® sleeves over lab coat cuffs (taped) to bridge the glove-sleeve gap.

    • Chemical-resistant apron (PVC or Neoprene) for stock solution preparation.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 3-Bromo-2-iodoaniline HCl State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Solid_PPE PPE: Double Nitrile Gloves + P100 Mask (if open bench) + Lab Coat Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Static_Risk Risk: Static Dust Dispersion Solid_PPE->Static_Risk Polar Polar (MeOH, DMSO) Solvent_Check->Polar NonPolar Chlorinated (DCM, Chloroform) Solvent_Check->NonPolar Double_Nit Double Nitrile (Change every 15 mins) Polar->Double_Nit Laminate_PPE CRITICAL: Silver Shield/Laminate Gloves (Nitrile is permeable) NonPolar->Laminate_PPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (The Critical Dust Zone)

The hydrochloride salt is prone to static charge, leading to "jumping" particles.

  • Engineering Control: Isolate the balance. Use a static-dissipative weighing funnel or an anti-static gun (e.g., Zerostat) on the powder before spatulating.

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a larger secondary jar.

    • Tare the balance with the jar + boat.

    • Add solid.

    • Cap the jar before removing it from the balance enclosure. This prevents any dust from falling onto the balance bench.

  • Decontamination: Wipe the spatula immediately with a Kimwipe soaked in dilute acetic acid (5%) followed by ethanol. The acid helps solubilize the aniline salt for removal.

Phase B: Solubilization
  • Solvent Choice: When dissolving in DCM or Chloroform, assume the solution can penetrate standard gloves instantly.

  • Exotherm Check: HCl salts can generate mild heat upon dissolution. Add solvent slowly to prevent aerosolization.

  • Vessel Labeling: Label must include "TOXIC - HALOGENATED ANILINE."

Emergency Response & Spill Management

Spill Workflow

Do not use water initially. Water will solubilize the salt and spread the contamination.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Solution / Liquid Type->Wet Cover Cover with oil-dampened paper towels (prevents dust) Dry->Cover Absorb Absorb with Vermiculite or Chem-Sorb Wet->Absorb Scoop Scoop into Wide-Mouth Jar Cover->Scoop Disposal Tag as Halogenated Organic Waste Scoop->Disposal Neutralize Wipe surface with 10% Ascorbic Acid (removes iodine stains) then Soap/Water Absorb->Neutralize Neutralize->Disposal

Figure 2: Specific spill response protocol distinguishing between dry powder and liquid spills.

First Aid (Specific to Aniline Exposure)
  • Skin Contact: Wash with Polyethylene Glycol 300 (PEG 300) or ethanol first, then soap and water. Rationale: Anilines are lipophilic; water alone may not efficiently remove them from skin pores.

  • Inhalation: Move to fresh air. If blue discoloration of lips/nails (cyanosis) occurs, administer oxygen and seek medical attention for potential methemoglobinemia.

Disposal & Waste Stream Management

  • Classification: Hazardous Waste (Toxic, Corrosive).

  • Segregation:

    • DO NOT mix with oxidizing acids (Nitric, Perchloric). This will generate free Bromine/Iodine gas.

    • DO NOT mix with strong bases without cooling (exothermic deprotonation).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: "Halogenated Organic Waste - Contains 3-Bromo-2-iodoaniline HCl."

References

  • PubChem. 3-Bromo-2-iodoaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Handling Aromatic Amines and Anilines. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.